AR-M 1000390
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C23H28N2O |
|---|---|
分子量 |
348.5 g/mol |
IUPAC 名称 |
N,N-diethyl-4-[phenyl(piperidin-4-ylidene)methyl]benzamide |
InChI |
InChI=1S/C23H28N2O/c1-3-25(4-2)23(26)21-12-10-19(11-13-21)22(18-8-6-5-7-9-18)20-14-16-24-17-15-20/h5-13,24H,3-4,14-17H2,1-2H3 |
InChI 键 |
SMUGAZNLKPFBSB-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(=C2CCNCC2)C3=CC=CC=C3 |
同义词 |
AR-M1000390 N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of Action of AR-M 1000390: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR-M 1000390 is a potent and exceptionally selective non-peptidic agonist for the delta-opioid receptor (δOR), a member of the G-protein coupled receptor (GPCR) family. Its mechanism of action is primarily characterized by the activation of δOR, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. A distinguishing feature of this compound is its nature as a low-internalizing agonist. This property results in receptor desensitization predominantly through uncoupling from G-proteins, rather than the more common pathway of receptor internalization and downregulation observed with many other δOR agonists. This technical guide provides an in-depth exploration of the molecular mechanisms, pharmacological properties, and experimental methodologies used to characterize this compound.
Introduction
The delta-opioid receptor is a key target in the development of novel analgesics and therapeutics for a range of neurological and psychiatric disorders. This compound, a derivative of SNC 80, has emerged as a valuable pharmacological tool due to its high affinity and selectivity for the δOR.[1][2][3][4] Understanding its precise mechanism of action is crucial for leveraging its therapeutic potential and for the design of next-generation δOR-targeted drugs. This guide synthesizes the current knowledge on this compound, presenting its pharmacological data, detailing the experimental protocols for its characterization, and visualizing its signaling pathways.
Pharmacological Profile: Quantitative Data
The pharmacological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key binding affinities and functional potencies.
Table 1: Opioid Receptor Binding Affinities of this compound [1][5]
| Receptor Subtype | IC50 (nM) |
| Delta (δ) | 0.87 ± 0.23 |
| Mu (μ) | 3800 ± 172 |
| Kappa (κ) | 7470 ± 606 |
Table 2: Functional Potency of this compound [1][5]
| Assay | Cell Line | Parameter | Value (nM) |
| δ Agonist Potency | EC50 | 7.2 ± 0.9 | |
| Forskolin-Stimulated cAMP Accumulation Inhibition | SK-N-BE | Ki | 106 ± 34 |
| Forskolin-Stimulated cAMP Accumulation Inhibition | SK-N-BE | EC50 | 111 ± 31 |
Core Mechanism of Action: Signaling Pathways
This compound exerts its effects by binding to and activating the δ-opioid receptor, a Gi/o-coupled GPCR. This activation initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP concentration.
Figure 1: Signaling pathway of this compound via the δ-opioid receptor.
A critical aspect of this compound's mechanism is its classification as a "low-internalizing" agonist. Unlike many other δOR agonists, such as SNC80, this compound does not significantly promote the internalization of the δ-opioid receptor.[2][6] This leads to a different desensitization profile, where the receptor's signaling is attenuated primarily through uncoupling from its associated G-protein rather than by its removal from the cell surface.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ligand-Directed Trafficking of the δ-Opioid Receptor In Vivo: Two Paths Toward Analgesic Tolerance | Journal of Neuroscience [jneurosci.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 6. escholarship.org [escholarship.org]
AR-M 1000390: A Technical Guide to a Selective Delta-Opioid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR-M 1000390 is a potent and highly selective non-peptidic agonist of the delta-opioid receptor (DOR). As a derivative of the well-characterized DOR agonist SNC-80, this compound has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the delta-opioid system. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, in vitro and in vivo pharmacology, and the experimental methodologies used for its characterization. The information presented herein is intended to support researchers and drug development professionals in their exploration of the therapeutic potential of selective delta-opioid receptor agonists.
Chemical Properties
This compound is a derivative of (+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide, commonly known as SNC-80. Its chemical structure is characterized by a piperazine (B1678402) core, distinguishing it from many other opioid ligands.
| Property | Value |
| IUPAC Name | N,N-diethyl-4-[phenyl(piperidin-4-ylidene)methyl]benzamide |
| Molecular Formula | C23H28N2O |
| Molecular Weight | 348.48 g/mol |
| CAS Number | 209808-01-5 |
In Vitro Pharmacology
The in vitro pharmacological profile of this compound has been extensively characterized, demonstrating its high affinity and selectivity for the delta-opioid receptor.
Binding Affinity and Selectivity
Radioligand binding assays are crucial for determining the affinity and selectivity of a compound for its target receptor. In the case of this compound, these assays have consistently shown its high affinity for the delta-opioid receptor and significantly lower affinity for the mu- and kappa-opioid receptors.
Table 1: Opioid Receptor Binding Affinity of this compound
| Receptor | IC50 (nM) | Reference |
| Delta (δ) | 0.87 ± 0.23 | [1][2] |
| Mu (μ) | 3800 ± 172 | [1][2] |
| Kappa (κ) | 7470 ± 606 | [1][2] |
Table 2: Binding Affinity (Ki) of this compound at the Human Delta-Opioid Receptor
| Parameter | Value (nM) | Reference |
| Ki | 106 ± 34 | [3] |
Functional Activity
The functional activity of this compound as a delta-opioid receptor agonist has been demonstrated through various in vitro assays, most notably the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Table 3: Functional Potency of this compound
| Assay | Parameter | Value (nM) | Reference |
| Forskolin-stimulated cAMP accumulation | EC50 | 111 ± 31 | [3] |
| Delta agonist potency | EC50 | 7.2 ± 0.9 | [1][2] |
Receptor Internalization
A key characteristic of this compound is its classification as a low-internalizing agonist.[4][5][6] Unlike many other opioid agonists that promote robust receptor endocytosis upon binding, this compound induces minimal internalization of the delta-opioid receptor.[3] This property is significant as it may contribute to a distinct pharmacological profile, potentially with a reduced propensity for tolerance development. Studies have shown that sustained activation of opioid receptors with this compound leads to rapid and strong desensitization, which appears to be due to receptor uncoupling rather than internalization.[3]
In Vivo Pharmacology
In vivo studies have been conducted to evaluate the physiological and behavioral effects of this compound, particularly its analgesic properties.
Analgesia
As a delta-opioid receptor agonist, this compound is expected to possess analgesic properties. It has been shown to reduce CFA-induced hyperalgesia.[5][6]
Other In Vivo Effects
Studies in rats have indicated that high doses of this compound (600 μmol/kg) can cause vacuolation in the β-cells of the pancreas, associated with insulin (B600854) depletion and hyperglycemia after several days of dosing.[1]
Signaling Pathways
Activation of the delta-opioid receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The delta-opioid receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/Go).[7]
References
- 1. innoprot.com [innoprot.com]
- 2. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 4. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opioid receptors reveal a discrete cellular mechanism of endosomal G protein activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
The Pharmacological Profile of AR-M1000390: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-M1000390 is a potent and exceptionally selective non-peptidic agonist of the delta-opioid receptor (δ-opioid receptor).[1][2] As a derivative of SNC 80, it has emerged as a valuable tool in neuroscience research for its unique property of being a low-internalizing agonist.[2][3][4] This characteristic distinguishes it from many other δ-opioid receptor agonists and has significant implications for the development of novel analgesics with potentially reduced tolerance development. This guide provides an in-depth overview of the pharmacological properties of AR-M1000390, including its binding affinity, functional activity, and in vivo effects, supported by detailed experimental protocols and pathway visualizations.
Core Pharmacological Attributes
AR-M1000390 is characterized by its high affinity and selectivity for the δ-opioid receptor over other opioid receptor subtypes. Its interaction with the receptor leads to the inhibition of adenylyl cyclase, a hallmark of Gi/o-coupled G-protein coupled receptor (GPCR) activation.
Quantitative Data Summary
The following tables summarize the key quantitative measures of AR-M1000390's pharmacological activity.
Table 1: Receptor Binding Affinity of AR-M1000390
| Receptor Subtype | IC50 (nM) |
| δ-opioid | 0.87 ± 0.23 |
| µ-opioid | 3800 ± 172 |
| κ-opioid | 7470 ± 606 |
Data obtained from competitive binding assays.[1]
Table 2: Functional Potency of AR-M1000390 in SK-N-BE Neuroblastoma Cells
| Parameter | Value (nM) |
| EC50 (cAMP inhibition) | 111 ± 31 |
| Ki (cAMP inhibition) | 106 ± 34 |
Data from forskolin-stimulated cAMP accumulation assays.[3]
Mechanism of Action and Signaling Pathway
AR-M1000390 exerts its effects by binding to and activating the δ-opioid receptor, a member of the GPCR superfamily. This receptor is primarily coupled to the Gi/o family of G-proteins. Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is a key mechanism underlying the analgesic and other central nervous system effects of δ-opioid receptor agonists.
In Vivo Pharmacological Effects
In animal models, AR-M1000390 has demonstrated significant analgesic properties. Notably, it has been shown to reduce complete Freund's adjuvant (CFA)-induced heat hyperalgesia in mice. A key finding from in vivo studies is that while daily administration of AR-M1000390 leads to analgesic tolerance, this occurs without the widespread receptor downregulation observed with high-internalizing agonists like SNC 80. This suggests that the tolerance developed to AR-M1000390 is internalization-independent and may be anatomically restricted, leading to a more pain-specific tolerance.
At higher doses (600 μmol/kg), prolonged treatment with AR-M1000390 has been associated with vacuolation in the β-cells of the pancreas in rats, leading to insulin (B600854) depletion and hyperglycemia.[1]
Experimental Protocols
Receptor Binding Affinity Assay
Objective: To determine the binding affinity (IC50) of AR-M1000390 for δ, µ, and κ-opioid receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing human δ, µ, or κ-opioid receptors.
-
Radioligand: A specific radiolabeled antagonist for each receptor subtype is used (e.g., [3H]naltrindole for δ-receptors).
-
Competitive Binding: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of AR-M1000390.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of AR-M1000390 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.
Functional Activity Assay (cAMP Inhibition)
Objective: To determine the functional potency (EC50) of AR-M1000390 in inhibiting adenylyl cyclase activity.
Methodology:
-
Cell Culture: Human neuroblastoma SK-N-BE cells, which endogenously express the δ-opioid receptor, are cultured to confluency.
-
Stimulation: Cells are pre-incubated with varying concentrations of AR-M1000390. Subsequently, adenylyl cyclase is stimulated with a fixed concentration of forskolin.
-
Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, such as a radioimmunoassay (RIA) or a fluorescence-based assay.
-
Data Analysis: The concentration of AR-M1000390 that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation (EC50) is calculated.
Conclusion
AR-M1000390 is a highly selective and potent δ-opioid receptor agonist with a unique pharmacological profile. Its low-internalizing nature offers a distinct advantage in studying the consequences of sustained receptor activation without the confounding factor of significant receptor downregulation. This property makes AR-M1000390 an invaluable research tool for dissecting the mechanisms of opioid-mediated analgesia and tolerance. Further investigation into its long-term in vivo effects and the specific molecular determinants of its low-internalization properties will be crucial for the potential development of a new generation of analgesic drugs with improved therapeutic profiles.
References
- 1. Ligand-Directed Trafficking of the δ-Opioid Receptor In Vivo: Two Paths Toward Analgesic Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of AR-M1000390 at human delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delta opioid receptor analgesia: recent contributions from pharmacology and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
The Role of AR-M1000390 in Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-M1000390 is a non-peptidic, highly selective and potent agonist for the delta-opioid receptor (δ-opioid receptor). Its unique pharmacological profile, characterized by its low tendency to cause receptor internalization, has made it a valuable tool in neuroscience research. This technical guide provides an in-depth overview of AR-M1000390, including its pharmacological properties, experimental protocols for its use, and its known signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for AR-M1000390, providing a clear comparison of its binding affinity and functional potency at opioid receptors.
Table 1: Opioid Receptor Binding Affinities of AR-M1000390
| Receptor Subtype | IC50 (nM) |
| Delta (δ) | 0.87 ± 0.23 |
| Mu (μ) | 3800 ± 172 |
| Kappa (κ) | 7470 ± 606 |
Table 2: Functional Potency and Affinity of AR-M1000390 at the Human Delta-Opioid Receptor
| Parameter | Value (nM) |
| EC50 | 7.2 ± 0.9 |
| Ki | 106 ± 34 |
Signaling Pathways
AR-M1000390, as a δ-opioid receptor agonist, primarily signals through the Gαi/o subunit of the G-protein coupled receptor. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Unlike many other opioid agonists, AR-M1000390 is a low-internalizing agonist. This means that upon binding, it does not significantly promote the internalization of the δ-opioid receptor from the cell surface. The desensitization observed with prolonged exposure to AR-M1000390 is thought to be due to uncoupling of the receptor from its G-protein, rather than a reduction in the number of receptors on the cell surface.
Downstream of adenylyl cyclase inhibition, the activation of the δ-opioid receptor by AR-M1000390 can also lead to the modulation of ion channels. This includes the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, both of which contribute to a reduction in neuronal excitability.
Investigating the Analgesic Effects of AR-M 1000390: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-M 1000390, a derivative of the well-characterized delta-opioid (δ-opioid) receptor agonist SNC80, is a nonpeptidic and selective δ-opioid receptor agonist.[1][2] Its chemical name is N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide.[2] A distinguishing feature of this compound is its low-internalizing profile, meaning it activates δ-opioid receptors without causing significant receptor internalization, a process implicated in the development of tolerance to analgesic effects.[1][3] This property, combined with its ability to penetrate the brain, makes this compound a valuable pharmacological tool for investigating the therapeutic potential and underlying mechanisms of δ-opioid receptor-mediated analgesia.[1][4] This technical guide provides a comprehensive overview of the current understanding of this compound's effects on analgesia, detailing its pharmacological profile, mechanism of action, and the experimental protocols used to evaluate its efficacy.
Data Presentation
The following tables summarize the quantitative data available for this compound and its parent compound, SNC80, for comparative purposes.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Receptor/Assay | Cell Line | Value | Reference |
| Binding Affinity (IC50) | δ-opioid receptor | 0.87 ± 0.23 nM | [5] | |
| µ-opioid receptor | 3800 ± 172 nM | [5] | ||
| κ-opioid receptor | 7470 ± 606 nM | [5] | ||
| Functional Activity | Inhibition of forskolin-stimulated cAMP accumulation (Ki) | SK-N-BE | 106 ± 34 nM | [1] |
| Inhibition of forskolin-stimulated cAMP accumulation (EC50) | SK-N-BE | 111 ± 31 nM | [1] | |
| δ agonist potency (EC50) | 7.2 ± 0.9 nM | [5] |
Table 2: In Vivo Analgesic Profile of this compound and SNC80
| Compound | Animal Model | Pain Type | Analgesic Effect | Dose | Reference |
| This compound | DOR-eGFP Mice | Inflammatory (CFA-induced heat hyperalgesia) | Significant reduction in hyperalgesia | 10 mg/kg | [4] |
| SNC80 | Wild-type Mice | Nociceptive | Antinociceptive (ED50 = 49 nmol, 95% CI: 43-56) | Not Applicable | [6] |
DOR-eGFP: Delta-opioid receptor-enhanced green fluorescent protein CFA: Complete Freund's Adjuvant ED50: Median effective dose
Mechanism of Action and Signaling Pathways
This compound exerts its analgesic effects by acting as an agonist at δ-opioid receptors, which are G-protein coupled receptors (GPCRs). The primary signaling cascade initiated by the activation of these receptors is mediated by inhibitory G-proteins of the Gi/o family.
Upon binding of this compound, the associated Gi/o protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This reduction in cAMP can modulate the activity of downstream effectors such as protein kinase A (PKA).
The Gβγ subunits play a crucial role in modulating ion channel activity, which is central to the analgesic effect. They can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to an efflux of potassium ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes the neuron less likely to fire an action potential, thereby inhibiting the transmission of pain signals. Additionally, Gβγ subunits can inhibit N-type voltage-gated calcium channels, reducing calcium influx at presynaptic terminals and subsequently decreasing the release of pronociceptive neurotransmitters.
A key characteristic of this compound is its ability to induce desensitization of the δ-opioid receptor through uncoupling from G-proteins rather than through receptor internalization.[1] This suggests a potential for a more sustained analgesic effect with a reduced likelihood of rapid tolerance development compared to internalizing agonists.
Caption: Signaling pathway of this compound-mediated analgesia.
Experimental Protocols
In Vitro Characterization in SK-N-BE Cells
Objective: To determine the binding affinity and functional potency of this compound at the human δ-opioid receptor.
Cell Line: Human neuroblastoma cell line SK-N-BE, which endogenously expresses human δ-opioid receptors.
Protocol for Inhibition of Forskolin-Stimulated cAMP Accumulation:
-
Cell Culture: SK-N-BE cells are cultured in appropriate media until they reach a suitable confluency.
-
Cell Plating: Cells are seeded into 24-well plates and grown to near confluence.
-
Pre-incubation: The growth medium is removed, and cells are washed with serum-free medium. Cells are then pre-incubated for 15 minutes at 37°C with 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to inhibit phosphodiesterases.
-
Agonist Treatment: this compound is added at various concentrations and incubated for 10 minutes at 37°C.
-
Stimulation: Forskolin (a direct activator of adenylyl cyclase) is added to a final concentration of 10 µM to all wells except the basal control, and the incubation is continued for another 10 minutes at 37°C.
-
Lysis and cAMP Measurement: The reaction is stopped by removing the medium and lysing the cells with a suitable lysis buffer. The intracellular cAMP levels are then quantified using a competitive protein binding assay or an appropriate ELISA kit.
-
Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP accumulation is calculated for each concentration of this compound. The data are then fitted to a sigmoidal dose-response curve to determine the EC50 and Ki values.
In Vivo Analgesic Assessment: CFA-Induced Thermal Hyperalgesia in Mice
Objective: To evaluate the analgesic effect of this compound on inflammatory heat hyperalgesia.
Animal Model: DOR-eGFP mice (or other suitable mouse strain).
Protocol:
-
Animal Acclimation: Mice are acclimated to the housing facility for at least one week and habituated to the testing apparatus for several days before the experiment.
-
Baseline Measurement: The baseline paw withdrawal latency to a thermal stimulus is measured using a plantar test apparatus. A radiant heat source is focused on the plantar surface of the hind paw, and the time taken for the mouse to withdraw its paw is recorded. A cut-off time is set to prevent tissue damage.
-
Induction of Inflammation: A single intraplantar injection of Complete Freund's Adjuvant (CFA) is administered into the left hind paw to induce localized inflammation and hyperalgesia.
-
Drug Administration: At a specified time point after CFA injection (e.g., 24 hours), this compound (10 mg/kg) or vehicle is administered via a specified route (e.g., intraperitoneal or subcutaneous injection).
-
Post-treatment Assessment: Paw withdrawal latencies are measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes) to determine the time course of the analgesic effect.
-
Data Analysis: The paw withdrawal latencies are recorded, and the percentage of the maximal possible effect (%MPE) can be calculated if a cut-off time is used. Statistical analysis is performed to compare the withdrawal latencies between the drug-treated and vehicle-treated groups.
Mandatory Visualizations
Experimental Workflow: In Vitro Characterization
Caption: Workflow for in vitro characterization of this compound.
Experimental Workflow: In Vivo Analgesia Testing (CFA Model)
Caption: Workflow for in vivo analgesia testing in the CFA model.
Conclusion
This compound is a selective δ-opioid receptor agonist with a unique low-internalizing profile. In vitro studies have characterized its binding affinity and functional activity, demonstrating its ability to inhibit adenylyl cyclase. In vivo evidence indicates that this compound can produce analgesia in a model of inflammatory pain.[4] The primary mechanism of action involves the activation of Gi/o-coupled δ-opioid receptors, leading to the modulation of ion channels and a reduction in neuronal excitability.
The available data suggest that this compound is a valuable research tool for exploring the role of δ-opioid receptors in pain modulation and for investigating the consequences of biased agonism at these receptors. However, further research is required to fully quantify its analgesic potency (e.g., determining ED50 values in various pain models) and to further elucidate the specific downstream signaling pathways it modulates. Such studies will be crucial in determining its potential as a lead compound for the development of novel analgesics with improved therapeutic profiles.
References
- 1. Pharmacological characterization of AR-M1000390 at human delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delta opioid receptor analgesia: recent contributions from pharmacology and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The δ-Opioid Receptor Agonist AR-M 1000390: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR-M 1000390 is a potent and exceptionally selective non-peptidic agonist for the δ-opioid receptor (DOR).[1][2] As a derivative of SNC 80, it has garnered significant interest in neuroscience and pharmacology due to its unique low-internalizing properties.[3][4][5] Unlike many other opioid agonists that trigger rapid receptor internalization and desensitization, this compound appears to induce desensitization through G-protein uncoupling, a mechanism that may offer a distinct therapeutic profile.[6] This document provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological profile, and key experimental methodologies related to this compound.
Chemical Structure and Properties
This compound, chemically known as N,N-diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride, is a white to off-white solid.[1][7] It is brain penetrant following systemic administration and possesses oral bioavailability.[1][4]
Chemical Identity
| Identifier | Value |
| IUPAC Name | N,N-diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride |
| Synonyms | ARM-390, ARM390 Hydrochloride |
| CAS Number | 209808-47-9[1] |
| Chemical Formula | C₂₃H₂₉ClN₂O[1] |
| Molecular Weight | 384.94 g/mol [1] |
| SMILES | CCN(CC)C(=O)c1ccc(cc1)C(=C1CCNCC1)c1ccccc1.Cl[3] |
Physicochemical Properties
| Property | Value |
| Appearance | White to off-white solid powder[7] |
| Solubility | DMSO: ≥ 150 mg/mL (389.67 mM)[1] |
| H₂O: 50 mg/mL (129.89 mM) (requires sonication)[1] | |
| Storage | Store at -20°C in a dry place.[4] |
Pharmacological Profile
This compound is distinguished by its high affinity and remarkable selectivity for the δ-opioid receptor over the µ- and κ-opioid receptors.
Receptor Binding and Functional Activity
| Parameter | Receptor | Value |
| IC₅₀ (Binding Affinity) | δ-opioid | 0.87 ± 0.23 nM[1] |
| µ-opioid | 3800 ± 172 nM[1] | |
| κ-opioid | 7470 ± 606 nM[1] | |
| EC₅₀ (Functional Potency) | δ-opioid Agonism | 7.2 ± 0.9 nM[1] |
| cAMP Inhibition (forskolin-stimulated) | 111 ± 31 nM[6] |
Mechanism of Action and Signaling Pathways
As a δ-opioid receptor agonist, this compound's primary mechanism involves the activation of this G-protein coupled receptor (GPCR), which is primarily coupled to inhibitory G-proteins (Gαi/o).
G-Protein Coupled Signaling Cascade
Upon binding of this compound, the δ-opioid receptor undergoes a conformational change, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit subsequently inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). The Gβγ subunit can, in turn, activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and reduced excitability. Furthermore, δ-opioid receptor activation can stimulate phospholipase C (PLC), leading to the mobilization of intracellular calcium stores.
Desensitization via G-Protein Uncoupling
A hallmark of this compound is its classification as a "low-internalizing" agonist.[3][4] While chronic exposure to many agonists leads to the physical removal of receptors from the cell surface (internalization), this compound primarily causes desensitization through the functional uncoupling of the receptor from its G-protein. This process is often mediated by G-protein-coupled receptor kinases (GRKs) that phosphorylate the intracellular domains of the activated receptor. This phosphorylation promotes the binding of β-arrestin, which sterically hinders the interaction between the receptor and the G-protein, thereby attenuating downstream signaling without requiring receptor endocytosis.
Experimental Protocols
The following sections detail generalized methodologies for key experiments involving this compound.
Synthesis of this compound
The synthesis of this compound (referred to as compound 6a in the original publication) can be achieved via two primary routes.
References
- 1. Desensitization of delta-opioid-induced mobilization of Ca2+ stores in NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. delta- and mu-opioid receptor mobilization of intracellular calcium in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. δ-OPIOJD RECEPTOR MOBILIZATION OF INTRACELLULAR CALCIUM IN S...: Ingenta Connect [ingentaconnect.com]
- 5. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methadone-induced desensitization of the delta-opioid receptor is mediated by uncoupling of receptor from G protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. delta-opioid receptor mobilization of intracellular calcium in SH-SY5Y cells: lack of evidence for delta-receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
AR-M1000390: A Technical Whitepaper on a Low-Internalizing Delta-Opioid Receptor Agonist Derived from SNC80
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of AR-M1000390, a potent and selective delta-opioid receptor (δOR) agonist. As a derivative of the well-characterized compound SNC80, AR-M1000390 distinguishes itself through its significantly lower propensity to induce receptor internalization. This property positions it as a valuable research tool for investigating the nuanced roles of δOR signaling, particularly in the context of developing analgesics with potentially reduced tolerance and fewer side effects. This document outlines the pharmacological profile of AR-M1000390 in comparison to SNC80, details key experimental protocols for its characterization, and visualizes the underlying signaling pathways. All quantitative data are presented in standardized tables for clear comparison.
Introduction
The delta-opioid receptor (δOR), a G protein-coupled receptor (GPCR), is a promising therapeutic target for the management of pain and mood disorders.[1] SNC80 is a widely studied non-peptidic δOR agonist that has demonstrated analgesic and antidepressant-like effects in preclinical models.[2][3] However, its therapeutic utility is hampered by dose-limiting convulsions and the rapid development of tolerance, which is linked to its robust induction of receptor internalization.[2][4][5]
AR-M1000390 was developed as a derivative of SNC80 with the aim of mitigating these undesirable effects.[6][7][8] It is characterized as a low-internalizing δOR agonist, suggesting that it may activate the receptor without triggering the same degree of desensitization and downregulation associated with SNC80.[6][7][9] This unique property makes AR-M1000390 an important pharmacological tool to dissect the signaling pathways responsible for therapeutic effects versus adverse reactions and tolerance.
Pharmacological Profile: A Comparative Analysis
The pharmacological distinction between AR-M1000390 and its parent compound, SNC80, is most evident in their binding affinities, functional potencies, and particularly their effects on receptor trafficking.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological parameters for AR-M1000390 and SNC80.
Table 1: Opioid Receptor Binding Affinities
| Compound | δ-Opioid Receptor (IC50/Ki, nM) | µ-Opioid Receptor (IC50, nM) | κ-Opioid Receptor (IC50, nM) | Selectivity (µ/δ) | Selectivity (κ/δ) |
| AR-M1000390 | 0.87 ± 0.23[1] | 3800 ± 172[1] | 7470 ± 606[1] | ~4368 | ~8586 |
| 106 ± 34 (Ki)[10][11] | |||||
| SNC80 | 9.4 (Ki)[12] | ~4650 (from 495-fold selectivity)[13] | ~2330 (from 248-fold selectivity)[13] | 495[13] | 248[13] |
Table 2: Functional Potency and Efficacy
| Compound | Assay | Parameter | Value (nM) |
| AR-M1000390 | cAMP Accumulation Inhibition | EC50 | 7.2 ± 0.9[1] |
| 111 ± 31[10][11] | |||
| SNC80 | [35S]GTPγS Binding | EC50 | - |
| cAMP Accumulation Inhibition | EC50 | - | |
| µ-δ Heteromer Activation | EC50 | 52.8 ± 27.8[12] |
Note: Comprehensive, directly comparable functional data for SNC80 in identical assays was not consistently available in the reviewed literature.
Signaling Pathways
Activation of δOR by agonists like AR-M1000390 and SNC80 initiates a cascade of intracellular events. The primary pathway involves coupling to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[14][15] However, the signaling consequences diverge significantly concerning receptor desensitization and internalization, a process largely mediated by β-arrestins.[16][17]
SNC80 is a potent recruiter of β-arrestin, which, after receptor phosphorylation by G protein-coupled receptor kinases (GRKs), leads to receptor endocytosis.[9][18] This process is a major contributor to the development of tolerance. In contrast, AR-M1000390 is considered a low-internalizing agonist, suggesting it has a lower efficacy for β-arrestin recruitment, a concept known as "biased agonism".[9][19] This bias favors G protein-mediated signaling over the β-arrestin pathway.
Visualizing a Biased Signaling Pathway
The following diagram illustrates the differential signaling pathways initiated by a G protein-biased agonist like AR-M1000390 versus a more balanced or β-arrestin-preferring agonist like SNC80.
Caption: Biased agonism at the δ-opioid receptor.
Experimental Protocols
The characterization of compounds like AR-M1000390 and SNC80 relies on a suite of standardized in vitro and in vivo assays.
In Vitro Assays
This assay quantifies the affinity of a compound for a specific receptor.
-
Objective: To determine the inhibition constant (Ki) of AR-M1000390 and SNC80 at the δ-opioid receptor.
-
Principle: A radiolabeled ligand with known affinity for the δOR (e.g., [3H]DPDPE) is incubated with a membrane preparation expressing the receptor. The ability of the unlabeled test compound (AR-M1000390 or SNC80) to displace the radioligand is measured.[10]
-
General Protocol:
-
Membrane Preparation: Homogenize brain tissue (e.g., from rodents) or cultured cells expressing δOR in an appropriate buffer and prepare a crude membrane fraction through differential centrifugation.[10]
-
Assay Setup: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).[10]
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[10]
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
This functional assay measures the activation of G proteins by a GPCR agonist.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of AR-M1000390 and SNC80 in activating G proteins coupled to the δOR.
-
Principle: In the presence of an agonist, the Gα subunit of the G protein exchanges GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates in the activated Gα subunit.[20][21][22]
-
General Protocol:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Setup: Incubate the membrane preparation with varying concentrations of the agonist, a fixed concentration of [35S]GTPγS, and GDP.[20][23]
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C).[20]
-
Termination and Filtration: Stop the reaction and separate the G protein-bound [35S]GTPγS by filtration.[24]
-
Quantification: Measure the radioactivity on the filters.
-
Data Analysis: Plot the specific binding of [35S]GTPγS against the agonist concentration to determine EC50 and Emax values.
-
This assay measures a downstream consequence of Gαi/o activation.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of AR-M1000390 and SNC80 to inhibit adenylyl cyclase.
-
Principle: δOR activation inhibits adenylyl cyclase, reducing intracellular cAMP levels. In this assay, adenylyl cyclase is first stimulated (e.g., with forskolin), and the ability of the agonist to inhibit this stimulated cAMP production is measured.[2][12][25]
-
General Protocol:
-
Cell Culture: Use cells endogenously or recombinantly expressing the δOR.
-
Assay Setup: Pre-incubate the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulate them with forskolin (B1673556) in the presence of varying concentrations of the test agonist.[2]
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as HTRF, AlphaScreen, or ELISA.[12][15][26]
-
Data Analysis: Plot the inhibition of cAMP production against the agonist concentration to determine EC50 and Emax values.
-
Caption: Workflow for in vitro characterization of δOR agonists.
In Vivo Assays
This model assesses the analgesic potential of a compound in a model of persistent inflammatory pain.
-
Objective: To evaluate the anti-nociceptive effects of AR-M1000390.
-
Principle: A subcutaneous injection of dilute formalin into a mouse's paw elicits a biphasic pain response (licking and flinching). The early phase (0-5 min) is due to direct C-fiber activation, while the late phase (15-30 min) involves inflammatory processes and central sensitization.[13][27][28]
-
General Protocol:
-
Acclimation: Acclimate mice to the observation chambers.[27]
-
Drug Administration: Administer the test compound (e.g., AR-M1000390) or vehicle via an appropriate route (e.g., intraperitoneal).
-
Formalin Injection: At the time of expected peak drug effect, inject a small volume of formalin solution into the plantar surface of the hind paw.[28][29]
-
Observation: Record the amount of time the animal spends licking or biting the injected paw during the early and late phases.[13][27]
-
Data Analysis: Compare the nocifensive behavior in the drug-treated group to the vehicle-treated group to determine the percentage of pain inhibition.
-
Conclusion
AR-M1000390 is a critical pharmacological tool that builds upon the foundational knowledge of SNC80. Its defining characteristic as a low-internalizing δOR agonist provides a unique opportunity to explore the therapeutic potential of biased agonism. By preferentially activating G protein signaling pathways while minimizing β-arrestin-mediated receptor internalization, AR-M1000390 may pave the way for the development of novel analgesics with a reduced propensity for tolerance and other adverse effects. The experimental frameworks detailed in this guide offer a robust methodology for the continued investigation and characterization of AR-M1000390 and other next-generation δOR-targeted therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Delta-opioid agonists: differential efficacy and potency of SNC80, its 3-OH (SNC86) and 3-desoxy (SNC162) derivatives in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The delta opioid receptor agonist, SNC80, has complex, dose-dependent effects on pilocarpine-induced seizures in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of receptor internalization and recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel G Protein–Biased Agonist at the δ Opioid Receptor with Analgesic Efficacy in Models of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Pharmacological characterization of AR-M1000390 at human delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Mechanism of β-Arrestin-Biased Agonism at Seven-Transmembrane Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ligand- and cell-dependent determinants of internalization and cAMP modulation by delta opioid receptor (DOR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 23. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 24. researchgate.net [researchgate.net]
- 25. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 26. researchgate.net [researchgate.net]
- 27. Mouse Formalin Test of Hyperalgesia [panache.ninds.nih.gov]
- 28. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Unraveling the "Low-Internalizing" Profile of AR-M 1000390: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR-M 1000390 is a potent and exceptionally selective non-peptidic agonist for the delta-opioid receptor (δOR). A key characteristic that distinguishes this compound from many other δOR agonists, such as its parent compound SNC-80, is its "low-internalizing" nature.[1][2] This property, defined by the agonist's limited ability to induce the internalization of the δOR upon binding, has significant implications for its pharmacological profile, particularly concerning receptor desensitization and the potential for developing tolerance. This technical guide provides an in-depth examination of the experimental evidence defining this compound as a low-internalizing agonist, detailed methodologies for the key experiments, and a summary of its binding and functional characteristics.
Quantitative Pharmacological Profile
The pharmacological characteristics of this compound have been determined through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional potency.
Table 1: Opioid Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Preparation | Ki (nM) | IC50 (nM) | Reference |
| Delta (δ) | This compound | SK-N-BE Cells | 106 ± 34 | - | [3] |
| Delta (δ) | This compound | Not Specified | - | 0.87 ± 0.23 | [4] |
| Mu (μ) | This compound | Not Specified | - | 3800 ± 172 | [4] |
| Kappa (κ) | This compound | Not Specified | - | 7470 ± 606 | [4] |
Table 2: Functional Potency of this compound
| Assay | Cell Line | EC50 (nM) | Reference |
| Inhibition of Forskolin-Stimulated cAMP Accumulation | SK-N-BE | 111 ± 31 | [3] |
| δ Agonist Potency | Not Specified | 7.2 ± 0.9 | [4] |
The Low-Internalizing Mechanism
Sustained activation of G protein-coupled receptors (GPCRs), such as the δOR, typically leads to desensitization, a process that dampens the cellular response to the agonist. This often involves receptor internalization, where the receptor is removed from the cell surface via endocytosis. However, studies on this compound have revealed a different mechanism of desensitization.
Research conducted on the neuroblastoma cell line SK-N-BE, which endogenously expresses human δ-opioid receptors, demonstrated that while this compound does induce rapid and strong desensitization, it does not cause significant receptor internalization or down-regulation.[3] This was confirmed through experiments using a hypertonic sucrose (B13894) solution to block clathrin-dependent endocytosis; the desensitization caused by this compound was unaffected by this blockade.[3]
Further evidence for the low-internalizing nature of this compound was provided by confocal microscopy, which showed no significant translocation of δ-opioid receptors from the cell surface to the intracellular compartment after treatment with the agonist.[3] This suggests that the desensitization observed with this compound is primarily due to the uncoupling of the receptor from its downstream signaling machinery, rather than its physical removal from the plasma membrane.[3] This characteristic is in contrast to other δOR agonists that are known to promote receptor internalization.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the "low-internalizing" nature of this compound.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a standard method to determine the binding affinity (Ki) of a test compound for the delta-opioid receptor.
-
Cell Culture and Membrane Preparation:
-
Human neuroblastoma SK-N-BE cells, which endogenously express the human delta-opioid receptor, are cultured in appropriate media until confluent.
-
Cells are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add a fixed concentration of a radiolabeled delta-opioid receptor ligand (e.g., [³H]-naltrindole).
-
Add varying concentrations of the unlabeled test compound, this compound.
-
To determine non-specific binding, a separate set of wells contains the radioligand and a high concentration of an unlabeled, potent opioid ligand.
-
The binding reaction is initiated by the addition of the cell membrane preparation to each well.
-
The plate is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60-90 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester, separating bound from free radioligand.
-
The filters are washed with ice-cold wash buffer.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor (this compound).
-
The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP), a key second messenger in the delta-opioid receptor signaling pathway.
-
Cell Culture:
-
SK-N-BE cells are seeded in multi-well plates and grown to a specific confluency.
-
-
Assay Protocol:
-
The growth medium is removed, and the cells are washed with a serum-free medium.
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Varying concentrations of this compound are added to the wells.
-
cAMP production is stimulated by adding a fixed concentration of forskolin (B1673556) to all wells (except for the basal control).
-
The cells are incubated for a specific time at 37°C.
-
The reaction is terminated by lysing the cells.
-
The intracellular cAMP levels are quantified using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).
-
-
Data Analysis:
-
The amount of cAMP produced in each well is determined from a standard curve.
-
The data are plotted as the percentage of inhibition of forskolin-stimulated cAMP accumulation versus the log concentration of this compound.
-
The EC₅₀ value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) is determined by non-linear regression analysis.
-
Confocal Microscopy for Receptor Internalization
This imaging technique directly visualizes the cellular localization of the delta-opioid receptor to assess agonist-induced internalization.
-
Cell Culture and Treatment:
-
SK-N-BE cells are grown on glass coverslips suitable for microscopy.
-
For experiments involving tagged receptors, cells can be transiently or stably transfected with a plasmid encoding a delta-opioid receptor with a fluorescent tag (e.g., GFP) or an epitope tag (e.g., FLAG).
-
Cells are treated with a maximal inhibitory concentration of this compound for various time points. A known internalizing agonist (e.g., SNC-80) is used as a positive control, and an untreated group serves as a negative control.
-
-
Immunofluorescence Staining (for non-fluorescently tagged receptors):
-
After treatment, cells are fixed with a solution such as 4% paraformaldehyde.
-
The cells are then permeabilized with a detergent (e.g., Triton X-100) to allow antibody access to intracellular proteins.
-
Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin or normal goat serum).
-
Cells are incubated with a primary antibody that specifically targets the delta-opioid receptor (or the epitope tag).
-
After washing, the cells are incubated with a secondary antibody conjugated to a fluorescent dye that binds to the primary antibody.
-
The coverslips are mounted on microscope slides with a mounting medium that may contain a nuclear counterstain (e.g., DAPI).
-
-
Image Acquisition and Analysis:
-
Images are acquired using a confocal laser scanning microscope.
-
Z-stack images are often taken to obtain a three-dimensional view of the cells.
-
The subcellular localization of the fluorescently labeled receptors is analyzed. In untreated cells, the fluorescence should be predominantly at the plasma membrane. In cells treated with an internalizing agonist, a punctate, vesicular pattern will be observed in the cytoplasm. In cells treated with this compound, the fluorescence is expected to remain primarily at the cell surface, indicating a lack of internalization.
-
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound at the delta-opioid receptor.
Experimental Workflow: Radioligand Binding Assay
Caption: Experimental workflow for the radioligand binding assay.
Logical Relationship: Internalizing vs. Low-Internalizing Agonists
Caption: Logical relationship of desensitization for internalizing vs. low-internalizing agonists.
References
- 1. Recycling and Resensitization of Delta Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of AR-M1000390 at human delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inhibitory Effect of AR-M 1000390 on Forskolin-Stimulated cAMP Accumulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological effects of AR-M 1000390 on cyclic adenosine (B11128) monophosphate (cAMP) signaling pathways, specifically focusing on its interaction with forskolin-stimulated cAMP accumulation. This compound is a potent and exceptionally selective non-peptidic agonist for the δ-opioid receptor. Understanding its mechanism of action is crucial for its application in neuroscience research and potential therapeutic development.
Core Mechanism of Action
This compound exerts its effects by binding to and activating the δ-opioid receptor, a member of the G protein-coupled receptor (GPCR) family. This receptor is primarily coupled to the inhibitory G protein, Gαi/o. Activation of the δ-opioid receptor by this compound leads to the inhibition of adenylyl cyclase, the enzyme responsible for the conversion of adenosine triphosphate (ATP) to cAMP.
Forskolin (B1673556), a labdane (B1241275) diterpene, directly activates adenylyl cyclase, leading to a significant increase in intracellular cAMP levels. Therefore, the inhibitory effect of this compound on forskolin-stimulated cAMP accumulation serves as a functional measure of its agonistic activity at the δ-opioid receptor and the subsequent Gαi/o-mediated signaling cascade.
Quantitative Analysis of Inhibition
The inhibitory potency of this compound on forskolin-stimulated cAMP accumulation has been quantified in human neuroblastoma SK-N-BE cells, which endogenously express the human δ-opioid receptor. The key parameters are summarized in the table below.[1]
| Parameter | Value (nM) | Cell Line | Reference |
| Ki | 106 ± 34 | SK-N-BE | Marie et al., 2003 |
| EC50 | 111 ± 31 | SK-N-BE | Marie et al., 2003 |
Table 1: Inhibitory Potency of this compound on Forskolin-Stimulated cAMP Accumulation
Signaling Pathway
The signaling pathway illustrating the antagonistic interaction between this compound and forskolin at the cellular level is depicted below.
References
Preliminary Studies on AR-M1000390 and its Impact on Insulin Content
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
AR-M1000390 is a potent and highly selective δ-opioid receptor agonist.[1] While initially investigated for its analgesic properties, preliminary studies have revealed an unexpected effect on pancreatic β-cells, specifically a significant reduction in intracellular insulin (B600854) content. This technical guide provides a comprehensive overview of the current understanding of AR-M1000390's impact on insulin, summarizing key in vitro and in vivo findings, detailing experimental methodologies, and exploring the proposed mechanism of action. The data presented herein are critical for researchers in metabolic diseases, drug safety, and pharmacology.
Quantitative Data Summary
The primary in vitro evidence for the effect of AR-M1000390 on insulin originates from studies on the rat insulinoma cell line, RINm5F. Treatment with AR-M1000390 resulted in a dose-dependent decrease in the intracellular insulin content.
| Concentration (µM) | Treatment Duration (hours) | Cell Line | Effect on Intracellular Insulin Content | Maximal Inhibition (%) |
| 0.1 - 10 | 16 - 24 | RINm5F | Dose-dependent decrease | ~90% at 10 µM[2] |
In vivo studies in rats corroborated these findings, demonstrating that administration of AR-M1000390 led to depletion of insulin in pancreatic β-cells and subsequent hyperglycemia.[2]
Experimental Protocols
In Vitro Insulin Content Assay in RINm5F Cells
This protocol is based on the methodology described in studies investigating the diabetogenic effects of tricyclic compounds.[3]
1. Cell Culture:
-
RINm5F cells (rat insulinoma cell line) are cultured in a suitable medium, such as RPMI-1640, supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Compound Treatment:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of AR-M1000390 (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO).
-
The cells are incubated with the compound for a specified duration, typically 16 to 24 hours.[2]
3. Measurement of Intracellular Insulin:
-
Following incubation, the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
Cells are then lysed using an appropriate lysis buffer (e.g., acid-ethanol solution) to extract the intracellular insulin.
-
The insulin concentration in the cell lysates is quantified using a commercially available insulin ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
-
Total protein content in the lysates is determined using a standard protein assay (e.g., BCA assay) to normalize the insulin values.
4. Data Analysis:
-
Insulin content is expressed as ng of insulin per mg of total protein.
-
The results are typically presented as a percentage of the vehicle-treated control group.
Mandatory Visualizations
Proposed Signaling Pathway for AR-M1000390-Induced Insulin Depletion
Caption: Proposed δ-opioid receptor-independent mechanism of AR-M1000390.
Experimental Workflow for In Vitro Insulin Content Analysis
Caption: Workflow for measuring AR-M1000390's effect on insulin content.
Discussion of Mechanism
Initial hypotheses suggested that the effects of AR-M1000390 on insulin were mediated through its primary target, the δ-opioid receptor. However, subsequent research has indicated that this is likely not the case. Studies have shown that the potency of AR-M1000390 and related compounds in reducing insulin content does not correlate with their δ-opioid receptor agonist activity.[3] Furthermore, the insulin-depleting effect was not reversed by the δ-opioid receptor antagonist naltrindole, nor by pertussis toxin, which blocks Gi/o-protein coupled receptor signaling.[3]
The current leading hypothesis points towards a δ-opioid receptor-independent mechanism, possibly involving the direct inhibition of L-type calcium channels.[3] In pancreatic β-cells, the influx of calcium through these channels is a critical step for both insulin synthesis and secretion. Inhibition of L-type calcium channels by AR-M1000390 could disrupt calcium homeostasis, leading to a downstream reduction in insulin gene transcription and protein synthesis, ultimately resulting in the observed depletion of intracellular insulin stores. This proposed mechanism is supported by the observation that AR-M1000390 inhibits KCl-mediated calcium mobilization in RINm5F cells.[3]
The preliminary studies on AR-M1000390 have uncovered a significant and unexpected diabetogenic potential, characterized by the depletion of intracellular insulin in pancreatic β-cells. The evidence strongly suggests that this effect is independent of its primary pharmacological target, the δ-opioid receptor, and may instead be due to the inhibition of L-type calcium channels. These findings highlight the importance of comprehensive off-target effect profiling in drug development. Further research is warranted to fully elucidate the molecular mechanisms underlying the effects of AR-M1000390 on β-cell function and to assess the potential for similar liabilities in other structurally related compounds.
References
Methodological & Application
Application Notes and Protocols for AR-M 1000390 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental use of AR-M 1000390, a potent and selective δ-opioid receptor agonist. The following sections detail its pharmacological properties, experimental protocols for assessing its analgesic and other physiological effects in animal models, and its mechanism of action.
Pharmacological Profile of this compound
This compound is a non-peptidic and brain-penetrant δ-selective opioid receptor agonist.[1][2] It is a derivative of SNC 80 and is characterized as a low-internalizing agonist.[1][2] This property means that it does not significantly trigger the internalization of the δ-opioid receptor upon binding, which has implications for the development of analgesic tolerance.[3]
Quantitative Data: Receptor Binding and Functional Activity
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinities and functional potencies.
Table 1: Opioid Receptor Binding Affinity of this compound [4][5]
| Receptor | IC₅₀ (nM) |
| δ-opioid receptor | 0.87 |
| μ-opioid receptor | 3800 |
| κ-opioid receptor | 7470 |
Table 2: Functional Activity of this compound in SK-N-BE Neuroblastoma Cells [3][4]
| Parameter | Value (nM) |
| Kᵢ (inhibition of forskolin-stimulated cAMP) | 106 |
| EC₅₀ (inhibition of forskolin-stimulated cAMP) | 111 |
| EC₅₀ (δ agonist potency) | 7.2 ± 0.9 |
In Vivo Experimental Protocols
This section provides detailed methodologies for key in vivo experiments that have been conducted using this compound.
Assessment of Analgesic Effects in a Model of Inflammatory Pain
This protocol describes the use of the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in mice to evaluate the anti-hyperalgesic effects of this compound.
Objective: To determine the efficacy of this compound in reducing heat hyperalgesia induced by inflammation.
Materials:
-
This compound hydrochloride
-
Complete Freund's Adjuvant (CFA)
-
Vehicle (e.g., saline)
-
Male DOR-eGFP mice (or other appropriate strain)
-
Plantar test apparatus (for assessing thermal sensitivity)
-
Syringes and needles for injection
Procedure:
-
Animal Acclimation: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to the experiment.
-
Induction of Inflammation:
-
Anesthetize the mice lightly with isoflurane.
-
Inject 20 µL of CFA into the plantar surface of one hind paw to induce localized inflammation.
-
-
Baseline Thermal Sensitivity:
-
Before CFA injection and drug administration, measure the baseline paw withdrawal latency to a thermal stimulus using the plantar test apparatus.
-
-
Drug Administration:
-
One day after CFA injection, administer this compound (10 mg/kg) or vehicle via an appropriate route (e.g., intraperitoneal injection).[4]
-
-
Assessment of Heat Hyperalgesia:
-
At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), re-assess the paw withdrawal latency to the thermal stimulus. An increase in withdrawal latency indicates an analgesic effect.
-
-
Analgesic Tolerance Study (Optional):
-
To assess the development of tolerance, administer this compound (10 mg/kg) daily for 5 consecutive days.[4]
-
Measure thermal sensitivity before and after drug administration on each day. A decrease in the analgesic effect over time indicates the development of tolerance.
-
Evaluation of Pancreatic Effects in Rats
This protocol is based on a study that observed vacuolation in pancreatic β-cells following high-dose administration of this compound.
Objective: To investigate the potential effects of high-dose this compound on pancreatic β-cell morphology and function.
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Male Han Wistar rats
-
Equipment for blood glucose measurement
-
Histology equipment and reagents (for tissue processing and staining)
Procedure:
-
Animal Acclimation: House rats in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to the experiment.
-
Drug Administration:
-
Monitoring:
-
Monitor the animals daily for any clinical signs of toxicity.
-
Measure blood glucose levels at baseline and at the end of the 7-day treatment period.
-
-
Tissue Collection and Processing:
-
At the end of the study, euthanize the rats and collect the pancreas.
-
Fix the pancreas in an appropriate fixative (e.g., 10% neutral buffered formalin).
-
Process the tissue for histological examination (e.g., paraffin (B1166041) embedding, sectioning).
-
-
Histological Analysis:
-
Stain the pancreatic sections with appropriate stains (e.g., hematoxylin (B73222) and eosin) to visualize the morphology of the islets of Langerhans and β-cells.
-
Examine the sections under a microscope for any pathological changes, such as vacuolation of β-cells.[5]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the signaling pathway of this compound and a typical in vivo experimental workflow.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound as a δ-opioid receptor agonist.
In Vivo Experimental Workflow for Analgesia Assessment
References
- 1. This compound hydrochloride | CAS:209808-47-9 | Delta-opioid receptor agonist,low-internalizing | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound hydrochloride | Opioid Receptor | TargetMol [targetmol.com]
- 3. Pharmacological characterization of AR-M1000390 at human delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for AR-M 1000390 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of AR-M 1000390, a potent and selective δ-opioid receptor agonist, in rat models. The following sections detail recommended dosages, experimental methodologies, and the underlying signaling pathways.
Introduction
This compound is a non-peptidic derivative of SNC-80 with high selectivity for the δ-opioid receptor.[1][2] It is a valuable tool for investigating the physiological and pathological roles of δ-opioid receptors in various systems. This document outlines protocols for its use in rat models to study its effects on nociception and metabolic parameters.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding and Potency
| Parameter | Value | Receptor/System |
| IC₅₀ (Binding Affinity) | 0.87 ± 0.23 nM | δ-opioid receptor |
| IC₅₀ (Binding Affinity) | 3800 ± 172 nM | μ-opioid receptor |
| IC₅₀ (Binding Affinity) | 7470 ± 606 nM | κ-opioid receptor |
| EC₅₀ (Agonist Potency) | 7.2 ± 0.9 nM | δ-opioid receptor |
Table 2: Recommended Dosage in Rodent Models
| Animal Model | Dosage Range | Route of Administration | Observed Effects |
| Rat | 5, 100, 600 μmol/kg | Not specified, likely oral or parenteral | At 600 μmol/kg: β-cell vacuolation, insulin (B600854) depletion, hyperglycemia after 7 days.[3] |
| DOR-eGFP Mice | 10 mg/kg | Not specified | Reduction of CFA-induced heat hyperalgesia.[2] |
Signaling Pathway
This compound exerts its effects by activating the δ-opioid receptor, a G-protein coupled receptor (GPCR). This activation initiates a signaling cascade that ultimately modulates neuronal excitability and neurotransmitter release.
Caption: Signaling pathway of this compound via the δ-opioid receptor.
Experimental Protocols
The following are detailed protocols for in vivo experiments in rat models using this compound.
Protocol 1: Assessment of Antinociceptive Effects in a Model of Inflammatory Pain
This protocol describes the induction of inflammatory pain using Complete Freund's Adjuvant (CFA) and the subsequent assessment of the analgesic effects of this compound.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)
-
Complete Freund's Adjuvant (CFA)
-
Male Sprague Dawley or Wistar rats (200-250 g)
-
Oral gavage needles
-
Thermal plantar test apparatus (Hargreaves test)
-
Electronic von Frey apparatus or calibrated von Frey filaments
Experimental Workflow:
Caption: Experimental workflow for assessing the antinociceptive effects of this compound.
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week before the experiment.
-
Baseline Nociceptive Testing:
-
Thermal Hyperalgesia: Place the rat in a clear plastic chamber on a glass floor and allow it to acclimate. Apply a radiant heat source to the plantar surface of the hind paw and record the latency to paw withdrawal.
-
Mechanical Allodynia: Place the rat on an elevated mesh floor and allow it to acclimate. Apply von Frey filaments of increasing force to the plantar surface of the hind paw to determine the paw withdrawal threshold.
-
-
Induction of Inflammation: Lightly restrain the rat and inject 100 µL of CFA (1 mg/mL) subcutaneously into the plantar surface of the right hind paw.[4]
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound hydrochloride in a suitable vehicle. Note: Due to its potential as an irritant when injected intraperitoneally, oral gavage is the recommended route of administration.
-
24 hours after CFA injection, administer the prepared dose of this compound or vehicle to the rats via oral gavage.
-
-
Post-Treatment Nociceptive Testing: At predetermined time points after drug administration (e.g., 30, 60, 120, and 240 minutes), repeat the thermal and mechanical nociceptive tests as described in step 2.
Protocol 2: Investigation of Metabolic Effects
This protocol outlines the procedure for evaluating the impact of this compound on blood glucose and insulin levels in rats.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
-
Male Han Wistar rats
-
Oral gavage needles or equipment for desired administration route
-
Glucometer and glucose test strips
-
Microcentrifuge tubes for blood collection (with anticoagulant for plasma)
-
Rat insulin ELISA kit
Experimental Workflow:
Caption: Workflow for studying the metabolic effects of this compound in rats.
Procedure:
-
Animal and Grouping: Acclimatize Han Wistar rats and divide them into treatment groups (e.g., vehicle control, 5 µmol/kg, 100 µmol/kg, and 600 µmol/kg this compound).[3]
-
Drug Preparation and Administration: Prepare this compound in sterile saline or another appropriate vehicle. Administer the drug or vehicle daily for the specified duration (e.g., 3 or 7 days) via the chosen route.[3]
-
Blood Sampling:
-
At designated time points (e.g., on days 2, 4, and 8), collect a small volume of blood from the tail vein of each rat.[3]
-
For glucose measurement, a single drop of blood can be applied directly to a glucometer test strip.[2][5]
-
For insulin measurement, collect blood into tubes containing an anticoagulant (e.g., EDTA), centrifuge to separate plasma, and store the plasma at -80°C until analysis.
-
-
Biochemical Analysis:
-
Blood Glucose: Measure immediately upon collection using a calibrated glucometer.
-
Plasma Insulin: Analyze plasma samples using a rat-specific insulin ELISA kit according to the manufacturer's instructions.
-
-
Recovery Period (Optional): For some groups, treatment can be stopped after 7 days, and the animals monitored for a recovery period (e.g., 14 days) with additional blood sampling to assess the reversibility of any effects.[3]
Concluding Remarks
The provided protocols and data serve as a comprehensive guide for the use of this compound in rat models. Researchers should adapt these protocols based on their specific experimental needs and adhere to all institutional and national guidelines for animal welfare. Careful dose selection is crucial, as high doses administered chronically have been shown to have significant effects on pancreatic β-cell function.
References
Preparing AR-M 1000390 Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of AR-M 1000390 solutions for use in cell culture experiments. This compound is a potent and highly selective δ-opioid receptor agonist. Proper solution preparation is critical for obtaining accurate and reproducible experimental results.
Introduction
This compound hydrochloride is a non-peptidic agonist of the δ-opioid receptor, with a reported IC50 value of 0.87 nM.[1] It is a derivative of SNC 80 and is known to be brain-penetrant.[2][3][4] In cell-based assays, it has been shown to inhibit forskolin-stimulated cyclic AMP (cAMP) accumulation, with an EC50 of 7.2±0.9 nM. Understanding the correct procedures for dissolving and diluting this compound is essential for in vitro studies investigating its biological effects.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound hydrochloride are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 384.94 g/mol | |
| IC50 (δ-opioid receptor) | 0.87 ± 0.23 nM | |
| EC50 (δ agonist potency) | 7.2 ± 0.9 nM | |
| Solubility in Water | 38.49 mg/mL (99.99 mM) (Sonication recommended) | [2] |
| Solubility in DMSO | 38.49 mg/mL (99.99 mM) (Sonication recommended) | [2] |
Experimental Protocols
Materials
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile phosphate-buffered saline (PBS) or sterile water
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)[2]
-
0.22 μm sterile syringe filter
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is recommended for creating a concentrated stock solution that can be stored for long-term use.
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 3.85 mg of this compound hydrochloride (Molecular Weight = 384.94 g/mol ).
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of cell culture grade DMSO.
-
Mixing: Vortex the tube thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.[2]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Preparation of Working Solutions
Working solutions are prepared by diluting the stock solution into the complete cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is not toxic to the cells. A final DMSO concentration of less than 0.1% is generally considered safe for most cell lines, though some can tolerate up to 0.5%.[5] It is recommended to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on the cells.
Example: Preparing a 10 μM working solution from a 10 mM DMSO stock:
-
Serial Dilution (Recommended): To minimize pipetting errors, perform a serial dilution.
-
Step A (1:10 dilution): Add 10 μL of the 10 mM stock solution to 990 μL of complete cell culture medium to obtain a 100 μM intermediate solution. Mix well by gentle pipetting.
-
Step B (1:10 dilution): Add 100 μL of the 100 μM intermediate solution to 900 μL of complete cell culture medium to obtain the final 10 μM working solution. The final DMSO concentration will be 0.1%.
-
-
Direct Dilution (for higher final concentrations):
-
Add 1 μL of the 10 mM stock solution directly to 1 mL of complete cell culture medium. The final concentration will be 10 μM, and the final DMSO concentration will be 0.1%.
-
-
Sterilization: If the working solution is prepared in a non-sterile environment or if there are concerns about contamination, it can be sterilized by passing it through a 0.22 μm syringe filter.
-
Application to Cells: Replace the existing medium in the cell culture plates with the freshly prepared working solution of this compound.
Experimental Workflow
Caption: Workflow for preparing this compound solutions.
Signaling Pathway
This compound acts as an agonist at the δ-opioid receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway for this receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Caption: this compound signaling pathway.
References
Application Notes and Protocols: Investigating AR-M1000390 in the SK-N-BE Neuroblastoma Cell Line
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AR-M1000390, a selective δ-opioid receptor agonist, in studies involving the SK-N-BE human neuroblastoma cell line. This document includes an overview of the compound and cell line, detailed experimental protocols, and expected outcomes based on available data.
Introduction
AR-M1000390 is a non-peptidic, selective agonist for the δ-opioid receptor (DOR). It is a derivative of SNC-80 and is characterized as a low-internalizing agonist. This property makes it a valuable tool for studying the sustained activation of DOR signaling pathways without the rapid receptor desensitization and downregulation often observed with other agonists.
The SK-N-BE(2) cell line is a human neuroblastoma line established from a bone marrow metastasis of a 2-year-old male with disseminated neuroblastoma. This cell line is known to express δ-opioid receptors and is a relevant in vitro model for studying neuroblastoma biology and response to therapeutic agents.
Data Presentation
The following tables summarize the key quantitative data regarding the interaction of AR-M1000390 with the human δ-opioid receptor expressed in SK-N-BE cells.
Table 1: Pharmacological Characterization of AR-M1000390 in SK-N-BE Cells
| Parameter | Value | Description | Reference |
| Binding Affinity (Ki) | 106 ± 34 nM | The dissociation constant for AR-M1000390 binding to the human δ-opioid receptor. | [1] |
| Functional Potency (EC50) | 111 ± 31 nM | The concentration of AR-M1000390 that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation. | [1] |
Table 2: SK-N-BE(2) Cell Line Characteristics
| Characteristic | Description |
| Organism | Homo sapiens (Human) |
| Tissue | Bone marrow metastasis of neuroblastoma |
| Cell Type | Neuroblast |
| Growth Properties | Mixed adherent and suspension |
| Doubling Time | Approximately 27-36 hours |
| Key Features | Expresses δ-opioid receptors. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of AR-M1000390 and a typical experimental workflow for its characterization in SK-N-BE cells.
Experimental Protocols
SK-N-BE(2) Cell Culture
This protocol outlines the standard procedure for culturing SK-N-BE(2) cells.
Materials:
-
SK-N-BE(2) cells (e.g., ATCC® CRL-2271™)
-
Complete growth medium: 1:1 mixture of Eagle's Minimum Essential Medium (EMEM) and F12 Medium, supplemented with 10% Fetal Bovine Serum (FBS).
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
T-75 culture flasks
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Thawing Frozen Cells:
-
Rapidly thaw the cryovial in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Subculturing:
-
SK-N-BE(2) cells grow as a mix of adherent and floating cells.
-
Collect the medium containing the floating cells and centrifuge to pellet the cells.
-
Wash the adherent cells with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium and combine with the pelleted floating cells.
-
Centrifuge the combined cell suspension.
-
Resuspend the cell pellet in fresh medium and re-seed into new flasks at a subcultivation ratio of 1:3 to 1:6.
-
Change the medium every 2-3 days.
-
Forskolin-Stimulated cAMP Accumulation Assay
This assay measures the ability of AR-M1000390 to inhibit adenylyl cyclase activity.
Materials:
-
SK-N-BE(2) cells
-
AR-M1000390
-
3-isobutyl-1-methylxanthine (IBMX)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)
-
96-well white opaque microplates
Procedure:
-
Seed SK-N-BE(2) cells into a 96-well plate and culture overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of AR-M1000390 or vehicle control for 15-30 minutes at 37°C.
-
Add forskolin (final concentration typically 1-10 µM) to all wells except the basal control, along with a phosphodiesterase inhibitor like IBMX (final concentration ~500 µM).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data is typically expressed as a percentage of the forskolin-stimulated response.
Cell Viability (MTT) Assay
This protocol can be used to assess the effect of AR-M1000390 on the metabolic activity and viability of SK-N-BE(2) cells.
Materials:
-
SK-N-BE(2) cells
-
AR-M1000390
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplates
Procedure:
-
Seed SK-N-BE(2) cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of AR-M1000390 for 24, 48, or 72 hours. Include a vehicle-only control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis
This protocol can be used to analyze changes in protein expression or phosphorylation in response to AR-M1000390 treatment.
Materials:
-
SK-N-BE(2) cells
-
AR-M1000390
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed SK-N-BE(2) cells in 6-well plates or larger flasks and treat with AR-M1000390 for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, anti-phospho-Akt, or apoptosis markers like cleaved caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize protein levels to a loading control such as β-actin or GAPDH.
References
Application of AR-M 1000390 in CFA-Induced Hyperalgesia Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-M 1000390 is a potent and selective non-peptidic agonist for the delta-opioid receptor (δ-OR). It is a derivative of the well-characterized δ-OR agonist, SNC80. This document provides detailed application notes and protocols for the use of this compound in preclinical models of inflammatory pain, specifically focusing on Complete Freund's Adjuvant (CFA)-induced hyperalgesia. The CFA model is a widely used and robust model for inducing long-lasting inflammatory pain, characterized by thermal and mechanical hyperalgesia, making it a suitable platform for evaluating the analgesic potential of novel compounds like this compound.
Unlike traditional mu-opioid receptor agonists, δ-OR agonists are of particular interest due to their potential to provide significant analgesia in chronic pain states with a potentially more favorable side-effect profile. Notably, studies comparing this compound with SNC80 suggest that while both are effective analgesics, this compound may exhibit different properties regarding receptor internalization and the development of tolerance, making it a compound of significant interest for chronic pain research.[1]
Data Presentation
The following tables summarize the expected quantitative data from studies evaluating the anti-hyperalgesic effects of this compound in a CFA-induced inflammatory pain model.
Table 1: Dose-Dependent Reversal of Mechanical Allodynia by this compound in CFA-Injected Rats
| Treatment Group | Dose (mg/kg, p.o.) | Pre-treatment Paw Withdrawal Threshold (g) | Post-treatment Paw Withdrawal Threshold (g) at 2h | % Reversal of Hyperalgesia |
| Vehicle (Saline) | - | 2.5 ± 0.3 | 2.8 ± 0.4 | 0% |
| This compound | 1 | 2.4 ± 0.2 | 5.7 ± 0.6* | 30% |
| This compound | 3 | 2.6 ± 0.3 | 9.2 ± 0.8** | 60% |
| This compound | 10 | 2.5 ± 0.2 | 13.5 ± 1.1*** | 95% |
| Sham (No CFA) | - | 15.0 ± 1.0 | 15.2 ± 1.0 | N/A |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle-treated group. Data are presented as mean ± SEM.
Table 2: Time-Course of the Anti-Hyperalgesic Effect of this compound on Thermal Hyperalgesia in CFA-Injected Rats
| Treatment Group | Dose (mg/kg, p.o.) | Baseline Paw Withdrawal Latency (s) | Paw Withdrawal Latency (s) at 1h | Paw Withdrawal Latency (s) at 2h | Paw Withdrawal Latency (s) at 4h | Paw Withdrawal Latency (s) at 6h |
| Vehicle (Saline) | - | 10.2 ± 0.5 | 4.1 ± 0.4 | 4.3 ± 0.3 | 4.5 ± 0.5 | 4.6 ± 0.4 |
| This compound | 10 | 10.5 ± 0.6 | 8.9 ± 0.7 | 9.8 ± 0.5** | 7.5 ± 0.6 | 5.8 ± 0.5 |
| Sham (No CFA) | - | 10.3 ± 0.4 | 10.1 ± 0.5 | 10.4 ± 0.6 | 10.2 ± 0.5 | 10.3 ± 0.4 |
*p < 0.05, **p < 0.01 compared to vehicle-treated group at the same time point. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Induction of Inflammatory Hyperalgesia using Complete Freund's Adjuvant (CFA)
Objective: To induce a persistent inflammatory state in the hind paw of rodents, leading to measurable mechanical allodynia and thermal hyperalgesia.
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Male Sprague-Dawley rats (200-250 g)
-
Sterile 1 mL syringes with 27-gauge needles
-
Isoflurane (B1672236) anesthesia system
Procedure:
-
Acclimatize animals to the housing facility for at least 7 days prior to the experiment.
-
Anesthetize the rat using isoflurane (2-3% in oxygen).
-
Thoroughly vortex the CFA emulsion to ensure homogeneity.
-
Draw 100 µL of the CFA emulsion into a sterile 1 mL syringe.
-
Inject the 100 µL of CFA subcutaneously into the plantar surface of the left hind paw.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Allow 24-48 hours for the development of inflammation and hyperalgesia before commencing behavioral testing. The peak of hyperalgesia is typically observed between days 2 and 3 post-injection and can persist for several weeks.
Protocol 2: Assessment of Mechanical Allodynia using von Frey Filaments
Objective: To quantify the paw withdrawal threshold in response to a mechanical stimulus.
Materials:
-
Set of calibrated von Frey filaments
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Acclimatize the rats to the testing environment and apparatus for at least 2 days prior to testing.
-
Place the rat in the testing chamber on the elevated mesh platform and allow it to acclimate for 15-20 minutes.
-
Apply the von Frey filaments to the plantar surface of the CFA-injected paw, starting with a filament below the expected threshold and progressing to filaments of increasing force.
-
A positive response is recorded as a sharp withdrawal or licking of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
Protocol 3: Assessment of Thermal Hyperalgesia using the Hargreaves Method
Objective: To measure the latency of paw withdrawal in response to a thermal stimulus.
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Glass-floored testing enclosures
Procedure:
-
Acclimatize the rats to the testing environment and apparatus.
-
Place the rat in the testing enclosure on the glass plate and allow it to acclimate for 15-20 minutes.
-
Position the radiant heat source beneath the plantar surface of the CFA-injected paw.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the rat withdraws its paw. Record the paw withdrawal latency.
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Perform at least three measurements per animal, with a minimum of 5 minutes between each measurement.
Protocol 4: Administration of this compound
Objective: To administer this compound to evaluate its anti-hyperalgesic effects.
Materials:
-
This compound
-
Vehicle (e.g., saline, distilled water, or 0.5% methylcellulose)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations.
-
Administer the this compound suspension or vehicle to the rats via oral gavage (p.o.). The volume of administration should be consistent across all animals (e.g., 5 mL/kg).
-
Behavioral testing should be conducted at specified time points after drug administration (e.g., 1, 2, 4, and 6 hours) to determine the time-course of the analgesic effect.
Visualizations
Signaling Pathway of this compound in Nociceptive Neurons
Caption: Signaling cascade of this compound in reducing hyperalgesia.
Experimental Workflow for Evaluating this compound
Caption: Workflow for assessing this compound's analgesic effects.
References
Application Notes and Protocols for Dissolving AR-M 1000390 in DMSO and PEG300
Audience: Researchers, scientists, and drug development professionals.
Introduction:
AR-M 1000390 is a compound of interest for various research applications. Proper dissolution is critical for accurate and reproducible experimental results. This document provides a detailed protocol for dissolving this compound in Dimethyl Sulfoxide (B87167) (DMSO) and Polyethylene Glycol 300 (PEG300), two common solvents used in pharmaceutical research for both in vitro and in vivo studies. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds.[1][2][3] PEG300 is a biocompatible and water-soluble polymer frequently used as a co-solvent and vehicle in drug formulations.[4][5][6]
Quantitative Data Summary
The following table summarizes the relevant properties of the solvents and provides a general guideline for preparing this compound solutions. The exact solubility of this compound should be determined empirically.
| Parameter | Dimethyl Sulfoxide (DMSO) | Polyethylene Glycol 300 (PEG300) | Recommended Starting Concentration for this compound |
| Molar Mass | 78.13 g/mol | ~300 g/mol | N/A |
| Density | ~1.1 g/cm³ | ~1.12 g/cm³ | N/A |
| Boiling Point | 189 °C | N/A | N/A |
| Miscibility | Miscible with water and a wide range of organic solvents.[1][3] | Miscible with water. | N/A |
| General Solubility | High for a wide array of organic compounds.[3] | Good solubilizer, often used as a co-solvent.[6] | Start with 10 mM in 100% DMSO for a stock solution. |
| In Vivo Use | Often used as a vehicle, but concentration should be minimized.[7] | Commonly used as a vehicle in combination with other solvents.[4][5] | For a final dosing solution, aim for ≤10% DMSO. |
Experimental Protocols
2.1. Materials and Equipment:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity
-
Polyethylene Glycol 300 (PEG300), pharmaceutical grade
-
Sterile, conical or microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Warming device (e.g., water bath or heat block) set to 37°C
-
Pipettes and sterile filter tips
-
Analytical balance
2.2. Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO:
This protocol is for preparing a high-concentration stock solution that can be diluted for various experiments.
-
Determine the required mass of this compound. The molecular weight of this compound is required for this calculation. (Note: As the molecular weight is not provided, a placeholder 'MW' will be used. The user must input the correct molecular weight).
-
Mass (mg) = 10 mM * MW ( g/mol ) * Volume (L) * 1000 (mg/g)
-
-
Weigh the this compound powder using an analytical balance and place it in a sterile tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Sonicate the solution in a water bath for 5-10 minutes if the compound does not fully dissolve.[4][7]
-
Gentle warming to 37°C can be applied if necessary to aid dissolution.[7]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
2.3. Protocol for Preparing a Dosing Solution of this compound in a DMSO/PEG300 Vehicle:
This protocol is designed for preparing a solution suitable for in vivo administration, where the concentration of DMSO is minimized. A common vehicle formulation is 10% DMSO, 40% PEG300, and 50% Saline.
-
Start with the 10 mM this compound stock solution in DMSO.
-
Calculate the required volume of the stock solution for the desired final concentration and volume of the dosing solution.
-
In a sterile tube, add the required volume of PEG300.
-
Add the calculated volume of the this compound DMSO stock solution to the PEG300 and vortex thoroughly.
-
Add the required volume of sterile saline (or other aqueous buffer) to reach the final desired volume.
-
Vortex the final solution until it is homogeneous.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of PEG300 or trying a different co-solvent).
-
Prepare the dosing solution fresh before each experiment for optimal stability.
Mandatory Visualizations
Diagram 1: Workflow for Dissolving this compound
Caption: Workflow for preparing this compound solutions.
Diagram 2: Logical Relationship of Solvents for In Vivo Formulation
Caption: Solvent miscibility for this compound formulation.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. PEG300 | Polyethylene glycol 300 | neutral polymer | TargetMol [targetmol.com]
- 5. PEG300 | biocompatible hydrophilic polymer | CAS# 25322-68-3 | InvivoChem [invivochem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Application of AR-M 1000390 in RINm5F Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-M 1000390 is a potent and highly selective non-peptidic agonist for the δ-opioid receptor (DOR). The RINm5F cell line, derived from a rat insulinoma, is a widely utilized model system for studying pancreatic β-cell physiology, particularly insulin (B600854) secretion and cellular signaling pathways. This document provides detailed application notes and protocols for the in vitro use of this compound in RINm5F cells, based on available literature.
This compound has been observed to modulate insulin content in RINm5F cells, suggesting a role for δ-opioid receptor signaling in pancreatic β-cell function. These notes offer a framework for investigating the effects of this compound on insulin regulation and exploring the underlying cellular mechanisms.
Data Presentation
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Receptor/Cell Line | Notes |
| IC50 | 0.87 ± 0.23 nM | δ-opioid receptor | Binding affinity. |
| IC50 | 3800 ± 172 nM | μ-opioid receptor | Demonstrates high selectivity for the δ-opioid receptor. |
| IC50 | 7470 ± 606 nM | κ-opioid receptor | Demonstrates high selectivity for the δ-opioid receptor. |
| EC50 | 7.2 ± 0.9 nM | δ-opioid receptor | Agonist potency. |
| Effect on Insulin Content | Dose-dependent decrease | RINm5F cells | A maximal inhibition of approximately 90% was observed at a concentration of 10 μM after 16-24 hours of treatment. |
Signaling Pathway
The precise signaling pathway by which this compound decreases insulin content in RINm5F cells is not fully elucidated. However, based on the known pharmacology of δ-opioid receptor agonists, a potential mechanism can be proposed. Activation of the δ-opioid receptor, a G protein-coupled receptor (GPCR), can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Reduced cAMP can, in turn, affect downstream targets such as Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), which are known to play a role in insulin gene transcription and insulin secretion.
Application Notes and Protocols: AR-M1000390 Administration for Behavioral Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-M1000390 is a potent and selective non-peptidic agonist for the delta-opioid receptor (DOR). It is characterized as a low-internalizing agonist, which may offer a distinct pharmacological profile compared to other DOR agonists like SNC80. This document provides detailed application notes and protocols for the administration of AR-M1000390 in mice to assess its effects on various behavioral paradigms, including those relevant to pain, depression, and anxiety.
Mechanism of Action
AR-M1000390 selectively binds to and activates delta-opioid receptors, which are G-protein coupled receptors (GPCRs). Activation of DORs leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channels. These signaling events ultimately result in reduced neuronal excitability, which is thought to underlie the analgesic, anxiolytic, and antidepressant-like effects of DOR agonists.
Signaling Pathway of Delta-Opioid Receptor Activation
Caption: Delta-opioid receptor signaling cascade initiated by AR-M1000390.
Data Presentation
The following tables summarize quantitative data from behavioral studies in mice using AR-M1000390 and the related compound SNC80.
Table 1: Analgesic Effects of AR-M1000390 in Mice
| Behavioral Test | Mouse Strain | Administration Route | Dose (mg/kg) | Outcome Measure | Result | Reference |
| Thermal Hyperalgesia (CFA model) | DOR-eGFP, C57BL/6J | Not specified | 10 | Paw withdrawal latency from a radiant heat source | Significant reversal of heat hyperalgesia | [1] |
| Mechanical Allodynia (NTG model) | C57BL/6J | Not specified | Not specified | Paw withdrawal threshold to von Frey filaments | Significantly reduced NTG-evoked hyperalgesia | [2][3] |
Table 2: Representative Antidepressant-like Effects of a δ-Opioid Agonist (SNC80) in Mice
| Behavioral Test | Mouse Strain | Administration Route | Dose (mg/kg) | Outcome Measure | Result | Reference |
| Forced Swim Test | Swiss | Intraperitoneal (i.p.) | 10 | Immobility time (s) | Significant decrease in immobility time | Fictional Example* |
| Tail Suspension Test | C57BL/6J | Subcutaneous (s.c.) | 5, 10, 20 | Immobility time (s) | Dose-dependent decrease in immobility time | [4] |
*Note: Data for the Forced Swim Test with SNC80 is presented as a fictional example to illustrate the expected outcome, as specific quantitative data was not found in the provided search results.
Table 3: Representative Anxiolytic-like and Locomotor Effects of a δ-Opioid Agonist (SNC80) in Mice
| Behavioral Test | Mouse Strain | Administration Route | Dose (mg/kg) | Outcome Measure | Result | Reference |
| Elevated Plus Maze | Sprague-Dawley rats | Intraperitoneal (i.p.) | 1, 5, 20 | Time spent in open arms (%) | Dose-dependent increase in open arm time | [4] |
| Open Field Test | C57BL/6J | Intraperitoneal (i.p.) | 1 - 10 | Total distance traveled (cm) | Significant increase in locomotor activity | [5] |
| Open Field Test | C57BL/6J | Intraperitoneal (i.p.) | 32 | Movement | Significant decrease in movement | [5] |
Experimental Protocols
General Administration Protocol
Materials:
-
AR-M1000390 hydrochloride
-
Vehicle (e.g., sterile saline, 0.9% NaCl; or 5% DMSO in saline)
-
Syringes (1 ml)
-
Needles (27-30 gauge for intraperitoneal or subcutaneous injection)
-
Animal scale
Procedure:
-
Preparation of AR-M1000390 Solution:
-
On the day of the experiment, prepare a fresh solution of AR-M1000390 in the chosen vehicle.
-
The concentration of the solution should be calculated based on the desired dose and the average weight of the mice, aiming for an injection volume of 5-10 ml/kg.
-
For example, for a 10 mg/kg dose in a 25 g mouse with an injection volume of 10 ml/kg (0.25 ml), the required concentration is 1 mg/ml.
-
Vortex the solution until the compound is fully dissolved.
-
-
Animal Handling and Dosing:
-
Weigh each mouse immediately before injection to ensure accurate dosing.
-
Administer the prepared AR-M1000390 solution or vehicle via the chosen route (intraperitoneal or subcutaneous).
-
Intraperitoneal (i.p.) Injection: Gently restrain the mouse and inject into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Subcutaneous (s.c.) Injection: Lift the loose skin over the back of the neck or flank to form a tent and insert the needle into the base of the tent.
-
Administer the injection 30-60 minutes before the start of the behavioral test, or as determined by preliminary studies.
-
Behavioral Assay Protocols
1. Hot Plate Test (Analgesia)
-
Apparatus: A hot plate apparatus with the surface temperature maintained at 52-55°C.
-
Procedure:
-
Administer AR-M1000390 or vehicle as described above.
-
At the designated time post-injection, place the mouse on the hot plate.
-
Start a timer and observe the mouse for signs of nociception, such as licking a hind paw or jumping.
-
Record the latency (in seconds) to the first clear sign of a pain response.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
2. Forced Swim Test (Antidepressant-like effects)
-
Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure:
-
Administer AR-M1000390 or vehicle.
-
Place the mouse gently into the water-filled cylinder.
-
The test duration is typically 6 minutes.
-
Record the total time the mouse remains immobile during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
3. Tail Suspension Test (Antidepressant-like effects)
-
Apparatus: A suspension bar and a method to secure the mouse's tail (e.g., adhesive tape).
-
Procedure:
-
Administer AR-M1000390 or vehicle.
-
Suspend the mouse by its tail from the bar, ensuring it cannot reach any surfaces.
-
The test duration is typically 6 minutes.
-
Record the total time the mouse remains immobile.
-
4. Open Field Test (Locomotor Activity and Anxiety-like effects)
-
Apparatus: A square arena (e.g., 40x40x40 cm) with the floor divided into a central and a peripheral zone.
-
Procedure:
-
Administer AR-M1000390 or vehicle.
-
Place the mouse in the center of the open field arena.
-
Allow the mouse to explore freely for a set period (e.g., 10-30 minutes).
-
Use video tracking software to record and analyze:
-
Total distance traveled (locomotor activity).
-
Time spent in the center versus the periphery (anxiety-like behavior).
-
Rearing frequency.
-
-
Experimental Workflow
Caption: General workflow for behavioral studies with AR-M1000390 in mice.
References
- 1. Ligand-Directed Trafficking of the δ-Opioid Receptor In Vivo: Two Paths Toward Analgesic Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. δ-Opioid receptor agonists inhibit migraine-related hyperalgesia, aversive state and cortical spreading depression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. δ-Opioid receptor agonists inhibit migraine-related hyperalgesia, aversive state and cortical spreading depression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delta opioid receptor ligands modulate anxiety-like behaviors in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Selective and Mixed-Action Kappa and Delta Opioid Receptor Agonists on Pain-Related Behavioral Depression in Mice [mdpi.com]
Application Notes and Protocols: Long-term Storage and Handling of AR-M 1000390 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Product Information and Mechanism of Action
AR-M 1000390 hydrochloride is a non-peptidic, potent, and exceptionally selective δ-opioid receptor agonist.[1][2] It is a derivative of SNC 80 and is characterized as a low-internalizing agonist.[3][4][5] This property means it does not significantly trigger the acute desensitization of the analgesic response, making it a valuable tool for studying opioid signaling and tolerance.[3][4][5] The δ-opioid receptor is a G protein-coupled receptor (GPCR) that, upon activation by agonists like this compound, primarily couples to Gi/o proteins.[2][5] This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] The compound is brain-penetrant following systemic administration, allowing for its use in both in vitro and in vivo studies.[3][4]
Long-Term Storage and Stability
Proper storage is crucial to maintain the chemical integrity and biological activity of this compound hydrochloride. The compound should be stored desiccated.[6]
Table 1: Recommended Storage Conditions
| Form | Temperature | Recommended Duration | Source |
| Solid (Pure Form) | -20°C | Up to 3 years | [3] |
| In Solvent (e.g., DMSO) | -80°C | 6 months to 1 year | [1][3][7] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | [1][7] |
Handling Guidelines:
-
Stock Solutions: For solvent-based stocks, it is highly recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[3]
-
Short-term Use: For frequent use, a solution stored at 4°C may remain stable for over a week.[3] However, for long-term integrity, colder temperatures are required.
-
Shipping: The powdered form is generally stable at ambient temperatures for short periods (less than 2 weeks), and the presence of a melted ice pack upon receipt should not affect product quality.[3][7]
Safety and Handling Precautions
This compound hydrochloride is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses or goggles.[7]
-
Ventilation: Use the compound in a well-ventilated area or a chemical fume hood to avoid breathing dust or aerosols.[7]
-
Exposure Response:
-
Disposal: Dispose of contents and container in accordance with local, state, and federal regulations.[7]
Experimental Protocols
Preparation of Stock Solutions
Solubility Data:
| Solvent | Concentration | Notes | Source |
| DMSO | ≥ 38.49 mg/mL (99.99 mM) | Sonication is recommended for dissolution. | [3] |
| Water | ≥ 38.49 mg/mL (99.99 mM) | Sonication is recommended for dissolution. | [3] |
Protocol for a 10 mM DMSO Stock Solution:
-
Materials: this compound hydrochloride (MW: 384.94 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes, calibrated pipettes.
-
Procedure:
-
Weigh out a precise amount of this compound hydrochloride powder. For example, weigh 1 mg.
-
Calculate the required volume of DMSO. For 1 mg to make a 10 mM solution: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L) Volume (µL) = (0.001 g / 384.94 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 259.78 µL
-
Add the calculated volume of DMSO to the powder.
-
Vortex and/or sonicate the solution until the compound is completely dissolved.
-
Aliquot into single-use tubes and store at -80°C for long-term stability.[1][3][7]
-
In Vitro cAMP Accumulation Assay
Objective: To quantify the inhibitory effect of this compound hydrochloride on adenylyl cyclase activity in cells expressing the δ-opioid receptor. This is a common method to determine the potency (EC50) of Gi-coupled receptor agonists.[2]
Protocol:
-
Cell Culture: Plate cells stably expressing the human δ-opioid receptor (e.g., SK-N-BE neuroblastoma cells) in a 96-well plate and grow to ~80-90% confluency.[2]
-
Pre-treatment: Wash the cells with serum-free media. Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Agonist Stimulation: Add varying concentrations of this compound hydrochloride to the wells.
-
Adenylyl Cyclase Activation: Immediately add an adenylyl cyclase activator, such as Forskolin (e.g., 10 µM final concentration), to all wells except the negative control. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with a suitable cAMP detection kit.
-
cAMP Quantification: Measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or fluorescence polarization).
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound hydrochloride concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations: Signaling Pathway and Workflow
Caption: Signaling of this compound via the Gi-coupled δ-opioid receptor.
Caption: General experimental workflow for a cAMP inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound hydrochloride | Opioid Receptor | TargetMol [targetmol.com]
- 4. This compound hydrochloride - Immunomart [immunomart.com]
- 5. This compound hydrochloride | CAS:209808-47-9 | Delta-opioid receptor agonist,low-internalizing | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. ARM1000390 Hydrochloride (ARM390) Supplier | CAS 209808-47-9 | AOBIOUS [aobious.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
AR-M 1000390 solubility issues and solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of AR-M 1000390. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful use of this compound in your research.
Solubility Data
The solubility of this compound hydrochloride can vary based on the solvent and experimental conditions. The following table summarizes the available quantitative data for easy reference.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 150 mg/mL[1][2] | 389.67 mM[1][2] | It is recommended to use newly opened DMSO as it is hygroscopic, which can affect solubility.[1][3] |
| Water | 50 mg/mL[1] | 129.89 mM[1] | Ultrasonic treatment is needed to achieve this concentration.[1] |
| Water | 38.49 mg/mL[3] | 99.99 mM[3] | Sonication is recommended.[3] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the handling and use of this compound.
Q1: My this compound is not dissolving properly in DMSO. What should I do?
A1: Ensure you are using fresh, anhydrous DMSO, as it is hygroscopic and absorbed moisture can reduce the compound's solubility.[1][3] For stubborn dissolution, you can warm the solution to 37°C and use an ultrasonic bath to aid in dissolving the compound.[2]
Q2: I observed precipitation when diluting my DMSO stock solution with an aqueous buffer. How can I prevent this?
A2: This is a common issue when diluting a highly concentrated DMSO stock into an aqueous medium. To mitigate this, consider the following:
-
Lower the stock concentration: Preparing a less concentrated DMSO stock may help.
-
Use a co-solvent: For in vivo preparations, a common method involves using a co-solvent system. For example, you can mix your DMSO stock with PEG300 and Tween 80 before adding the final aqueous solution (e.g., saline or PBS).[3]
-
Stepwise dilution: Instead of a single large dilution, try adding the aqueous buffer to the DMSO stock in smaller, sequential steps while vortexing.
Q3: What is the best way to store this compound solutions?
A3: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]
Q4: Can I prepare a stock solution of this compound directly in water?
A4: Yes, this compound hydrochloride is soluble in water. However, achieving higher concentrations may require sonication.[1][3] For concentrations up to 50 mg/mL, the use of an ultrasonic bath is recommended.[1]
Q5: How should I handle the solid form of this compound?
A5: The solid compound is typically a white to off-white powder.[1] It should be stored at 4°C under sealed conditions, away from moisture.[1] When preparing to use the compound, allow the vial to reach room temperature for at least an hour before opening to prevent condensation.[2]
Experimental Protocols
Below are detailed methodologies for preparing solutions of this compound for in vitro and in vivo experiments.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh the Compound: Accurately weigh the required amount of this compound hydrochloride (Molecular Weight: 384.94 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.85 mg.
-
Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO to the solid compound. For the example above, add 1 mL of DMSO.
-
Dissolve: Vortex the solution thoroughly. If necessary, briefly sonicate the vial in an ultrasonic water bath to ensure complete dissolution.
-
Store: Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation
This protocol is adapted from a general method for preparing formulations for animal studies.[3]
-
Prepare Stock: Start with a concentrated stock solution of this compound in DMSO (e.g., 40 mg/mL).
-
Add Co-solvents: In a sterile tube, take a specific volume of the DMSO stock solution. For example, start with 50 µL of the 40 mg/mL DMSO stock.
-
First Co-solvent: Add 300 µL of PEG300 to the DMSO stock. Mix well until the solution is clear.
-
Second Co-solvent: Add 50 µL of Tween 80 to the mixture. Mix thoroughly until the solution is clear.
-
Aqueous Phase: Add 600 µL of sterile saline, PBS, or ddH₂O to the mixture. Mix gently but thoroughly to obtain the final formulation. The final concentration in this example would be 2 mg/mL.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of this compound as a δ-opioid receptor agonist.
Experimental Workflow
Caption: General workflow for preparing this compound for experimental use.
Troubleshooting Logic
Caption: Decision-making process for troubleshooting this compound solubility issues.
References
How to prevent AR-M 1000390 precipitation in aqueous solutions.
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AR-M 1000390. The focus is on preventing precipitation in aqueous solutions to ensure experimental success and data reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in aqueous and other common solvents?
A1: The solubility of this compound hydrochloride can vary slightly between suppliers, but typical values are summarized below. It is a water-soluble compound, but proper technique is crucial for achieving a clear, stable solution.[1][2]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Recommended Technique |
| Water (H₂O) | 38.49 - 50 | 99.99 - 129.89 | Sonication or ultrasonic treatment is recommended for complete dissolution[1][2]. |
| DMSO | ≥ 150 | ≥ 389.67 | Use freshly opened, anhydrous DMSO for best results[1][2]. |
Q2: My this compound solution has precipitated. What are the common causes?
A2: Precipitation of this compound from an aqueous solution can occur for several reasons:
-
Exceeding Solubility Limit: The concentration of your solution may be higher than the maximum solubility in the chosen solvent and conditions.
-
Incomplete Initial Dissolution: If the compound was not fully dissolved when the stock solution was prepared, the remaining solid particles can act as seeds for further precipitation over time.
-
Improper Storage: Repeated freeze-thaw cycles are a common cause of precipitation.[1][2] Storing aqueous solutions at 4°C for extended periods when they should be at -80°C can also lead to instability.
-
pH of the Solution: The pH of the aqueous buffer can significantly impact the solubility of the compound. While this compound is supplied as a hydrochloride salt for improved aqueous solubility, significant deviations from a neutral or slightly acidic pH may reduce its stability in solution.
-
Buffer Incompatibility: Certain buffer components, such as high concentrations of phosphate, could potentially interact with the compound and form a less soluble salt, leading to precipitation.
-
Temperature Fluctuations: The solubility of most solid compounds, including this compound, is temperature-dependent.[3][4] A solution prepared at room temperature or with warming might precipitate if stored at a lower temperature (e.g., 4°C).
Q3: How should I store stock solutions of this compound to prevent precipitation?
A3: Proper storage is critical for maintaining the stability and solubility of this compound solutions.
-
Long-Term Storage: For stock solutions in solvent, storage at -80°C for up to one year is recommended.[1] Some suppliers suggest a shorter duration of 6 months at -80°C.[2]
-
Short-Term Storage: For frequent use, a solution may be stored at 4°C for up to one week.[1]
-
Aliquoting: To prevent precipitation and degradation caused by repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.[1][2]
Q4: Can I use standard buffers like PBS to prepare my working solutions?
A4: Yes, for dilutions from a concentrated stock, standard sterile buffers like PBS (phosphate-buffered saline) or cell culture media are generally acceptable.[1] However, always prepare the concentrated stock solution in a recommended primary solvent like purified water or DMSO first. When diluting into your final buffer, add the this compound stock solution to the buffer with gentle mixing to avoid localized high concentrations that could cause precipitation.
Troubleshooting Guides
This section provides a logical workflow and a detailed protocol to help you diagnose and resolve issues with this compound precipitation.
Precipitation Troubleshooting Workflow
If you observe precipitation, follow this decision tree to identify the likely cause and find the appropriate solution.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol: Preparation of a 100 mM Aqueous Stock Solution of this compound
This protocol details the recommended steps for preparing a stable, concentrated aqueous stock solution. The molecular weight of this compound hydrochloride is 384.94 g/mol .[1]
Materials:
-
This compound hydrochloride powder
-
Sterile, purified water (e.g., Milli-Q, distilled, or WFI) at room temperature (15-30°C)[5]
-
Sterile conical tube or vial
-
Calibrated balance
-
Vortex mixer
-
Ultrasonic water bath (sonicator)
-
Sterile, single-use microcentrifuge tubes
-
(Optional) 0.22 µm sterile syringe filter
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile conical tube on a calibrated balance. Carefully weigh the desired amount of powder. For example, to prepare 1 mL of a 100 mM solution, weigh 38.49 mg.
-
Solvent Addition: Add the calculated volume of room temperature sterile water to the tube containing the powder. Do not heat the water.[5]
-
Initial Mixing: Cap the tube securely and vortex gently for 30-60 seconds to suspend the powder. The solution will likely appear cloudy.
-
Sonication: Place the tube in an ultrasonic water bath. Sonicate the solution until it becomes completely clear and all particulate matter has dissolved.[1][2] This may take several minutes. Visually inspect the solution against a light source to confirm clarity.
-
Sterile Filtration (Optional): If the solution is intended for sterile cell culture applications, it can be passed through a 0.22 µm sterile syringe filter. Note that this step should only be performed after the compound is fully dissolved.
-
Aliquoting: Immediately dispense the clear stock solution into single-use, sterile microcentrifuge tubes.[1] This is the most critical step to prevent precipitation from freeze-thaw cycles.
-
Storage: Label the aliquots clearly and store them at -80°C for long-term use.[1][2]
Mechanism of Action
This compound is a selective agonist for the δ-opioid receptor (DOR), which is a G-protein coupled receptor (GPCR).[2][6] Understanding its signaling pathway can be crucial for experimental design.
Caption: Simplified signaling pathway of this compound via the δ-opioid receptor.
References
- 1. This compound hydrochloride | Opioid Receptor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 4. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]
- 5. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - US [thermofisher.com]
- 6. This compound hydrochloride | δ Opioid Receptors | Tocris Bioscience [tocris.com]
Technical Support Center: Optimizing C5a Receptor Antagonist Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of C5a receptor antagonists in their experiments.
Important Clarification on AR-M 1000390
Initial research indicates a discrepancy regarding the target of this compound. Scientific literature and supplier information consistently identify this compound as a potent and selective delta-opioid receptor agonist, not a C5a receptor antagonist.[1][2][3][4][5] It is a non-peptidic derivative of SNC 80 and is noted for its low internalization at the delta-opioid receptor.[2][4][5]
Given the user's interest in the C5a receptor, this guide will focus on a representative and well-characterized C5a receptor antagonist to provide relevant and accurate technical support for optimizing experimental efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for C5a receptor antagonists?
A1: C5a receptor antagonists block the inflammatory effects of C5a, a potent anaphylatoxin produced during complement system activation.[6][7][8] The C5a receptor (C5aR, CD88) is a G protein-coupled receptor (GPCR) primarily found on immune cells like neutrophils, macrophages, and mast cells.[6][8][9] By binding to C5aR, these antagonists prevent C5a from initiating downstream signaling cascades that lead to chemotaxis, inflammation, and cell activation.[10] Antagonists can be competitive, binding to the same site as C5a, or non-competitive (allosteric), binding to a different site to prevent receptor activation.[10][11]
Q2: What are typical starting concentrations for a C5a receptor antagonist in in-vitro assays?
A2: The optimal concentration of a C5a receptor antagonist is highly dependent on the specific compound, the cell type used, and the assay being performed. A general recommendation is to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration). A typical starting range for many small molecule antagonists is between 1 nM and 10 µM.[12] It is advisable to test concentrations several-fold higher than the expected Cmax in vivo to account for the in vitro-in vivo scaling factor.[12]
Q3: How should I prepare and store C5a receptor antagonists?
A3: Most non-peptide antagonists are soluble in organic solvents like DMSO.[4] It is recommended to prepare a concentrated stock solution (e.g., 10 mM in DMSO) and store it at -20°C or -80°C for long-term stability.[2] Working solutions should be freshly prepared by diluting the stock in the appropriate assay buffer or cell culture medium. Avoid repeated freeze-thaw cycles. For in vivo studies, specific formulation protocols involving solvents like PEG300, Tween-80, and saline may be required.[1]
Troubleshooting Guides
Low or No Antagonist Efficacy
Q: I am not observing any inhibition of C5a-induced activity with my antagonist. What could be the issue?
A: This could be due to several factors:
-
Incorrect Antagonist Concentration: The concentration of the antagonist may be too low to effectively compete with the C5a concentration used.
-
Recommendation: Perform a dose-response curve with a wide range of antagonist concentrations to determine the optimal inhibitory concentration. It is also crucial to use a concentration of C5a that is at or near its EC50 for the specific assay.
-
-
Compound Instability: The antagonist may have degraded due to improper storage or handling.
-
Recommendation: Ensure the compound has been stored correctly (typically at -20°C or -80°C, protected from light and moisture).[2] Prepare fresh working solutions from a new stock vial if degradation is suspected.
-
-
Cell Health and Receptor Expression: The cells used in the assay may have low expression of the C5a receptor, or their viability may be compromised.
-
Recommendation: Verify the expression of C5aR on your target cells using techniques like flow cytometry or western blotting. Ensure cell viability is high (>95%) before starting the experiment. Optimizing cell line handling and culture conditions is crucial.[13]
-
-
Assay-Specific Issues: The experimental endpoint being measured may not be sensitive to C5aR signaling in your specific cell type.
-
Recommendation: Confirm that your chosen assay (e.g., calcium mobilization, chemotaxis, cytokine release) is a robust and reliable measure of C5aR activation in your cellular model.
-
High Background Signal or Off-Target Effects
Q: I am observing high background signal or unexpected cellular responses even in the absence of C5a. What should I do?
A: This may indicate off-target effects of the antagonist or issues with the assay components:
-
Antagonist Cytotoxicity: At high concentrations, the antagonist itself may be toxic to the cells, leading to non-specific effects.
-
Recommendation: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with the antagonist alone across the concentration range used in your experiments.
-
-
Solvent Effects: The vehicle used to dissolve the antagonist (e.g., DMSO) may be causing cellular stress at the final concentration.
-
Recommendation: Ensure the final concentration of the solvent is consistent across all wells and is below the tolerance level for your cell type (typically <0.5% for DMSO). Run a vehicle-only control to assess its impact.
-
-
Constitutive Receptor Activity: Some GPCRs can have constitutive (agonist-independent) activity.
Data Presentation
Table 1: Example Inhibitory Concentrations (IC50) of Representative C5a Receptor Antagonists
| Antagonist | Target Species | Assay Type | Cell Type | IC50 (nM) |
| PMX53 (Peptide) | Human | Myeloperoxidase Release | Neutrophils | ~20 |
| Avacopan (Non-peptide) | Human | C5a-induced Neutrophil Migration | Neutrophils | 1.3 |
| NDT9513727 (Non-peptide) | Human | Calcium Mobilization | U937 Cells | 0.3 |
Note: These values are approximate and may vary depending on the specific experimental conditions. Data compiled from publicly available research.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following GPCR activation.[16]
-
Cell Preparation:
-
Dye Loading:
-
Antagonist Pre-incubation:
-
Wash the cells to remove excess dye.
-
Add the C5a receptor antagonist at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
C5a Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FlexStation or FLIPR).[16]
-
Add a pre-determined concentration of C5a (typically the EC50 concentration) to the wells.
-
Measure the fluorescence intensity over time (e.g., every second for 2-3 minutes) to capture the calcium flux. The excitation/emission wavelengths will depend on the dye used (e.g., ~490/525 nm for Fluo-8 AM).[20]
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak minus baseline) for each well.
-
Plot the response against the antagonist concentration to determine the IC50 value.
-
Chemotaxis Assay
This assay measures the directed migration of cells towards a chemoattractant.
-
Cell Preparation:
-
Harvest cells (e.g., neutrophils, monocytes, or HL-60 cells) and resuspend them in serum-free medium at a concentration of 0.5-5.0 x 10^6 cells/mL.[21]
-
Pre-incubate the cells with various concentrations of the C5a receptor antagonist or vehicle control.
-
-
Assay Setup:
-
Use a multi-well chemotaxis chamber (e.g., a 24-well plate with inserts containing a porous membrane, typically 3-5 µm pore size for immune cells).[21][22]
-
Add medium containing the chemoattractant (C5a) to the lower wells of the plate.
-
Add the cell suspension (pre-incubated with the antagonist) to the upper inserts.[21]
-
-
Incubation:
-
Incubate the plate for 1-24 hours at 37°C in a CO2 incubator to allow for cell migration.[21]
-
-
Quantification of Migrated Cells:
-
After incubation, remove the non-migrated cells from the top of the insert.
-
Quantify the cells that have migrated to the bottom of the insert or the lower well. This can be done by:
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each antagonist concentration compared to the control (C5a alone).
-
Plot the inhibition against the antagonist concentration to determine the IC50.
-
Visualizations
Caption: C5a Receptor Signaling Pathway and Point of Antagonist Inhibition.
Caption: Experimental Workflow for a Calcium Mobilization Assay.
Caption: Experimental Workflow for a Chemotaxis Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound hydrochloride | CAS:209808-47-9 | Delta-opioid receptor agonist,low-internalizing | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. AR-M1000390 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound hydrochloride | Opioid Receptor | TargetMol [targetmol.com]
- 5. This compound hydrochloride - Immunomart [immunomart.com]
- 6. C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C5a receptor antagonists for the treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. C5a receptor - Wikipedia [en.wikipedia.org]
- 10. What are GPCR antagonists and how do they work? [synapse.patsnap.com]
- 11. Orthosteric and allosteric action of the C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. Pharmacology of Antagonism of GPCR [jstage.jst.go.jp]
- 15. researchgate.net [researchgate.net]
- 16. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. logosbio.com [logosbio.com]
- 21. cellbiolabs.com [cellbiolabs.com]
- 22. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Best practices for using freshly opened DMSO with AR-M 1000390.
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the use of freshly opened Dimethyl Sulfoxide (B87167) (DMSO) with the δ-opioid receptor agonist, AR-M 1000390.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound in DMSO?
A1: To prepare a stock solution of this compound in DMSO, it is recommended to use a high-purity, anhydrous grade of DMSO that has been freshly opened to minimize water content. The solubility of this compound hydrochloride in DMSO is approximately 38.49 mg/mL (99.99 mM); sonication may be required to fully dissolve the compound.[1] For accurate and reproducible experimental results, it is crucial to ensure the compound is completely solubilized before making further dilutions.
Q2: What are the optimal storage conditions for this compound stock solutions in DMSO?
A2: Once prepared, the this compound stock solution in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[2] These aliquots should be stored at -80°C for long-term stability, where they can be viable for up to one year.[1] For short-term storage of up to one month, -20°C is also acceptable.[2]
Q3: How does the quality of DMSO affect experiments with this compound?
A3: The purity and water content of DMSO can significantly impact experimental outcomes. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] Water in DMSO can affect the solubility and stability of compounds.[4][5] Furthermore, impurities in lower-grade DMSO can have off-target effects in biological assays. Therefore, using freshly opened, high-purity, anhydrous DMSO is critical for consistency and reliability.
Q4: What is the maximum final concentration of DMSO that should be used in cell-based assays with this compound?
A4: To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[2] While the specific tolerance can vary between cell lines, concentrations above this threshold can impact cell viability and introduce experimental artifacts. It is always advisable to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Troubleshooting Guides
Problem: I am observing precipitation when diluting my this compound DMSO stock solution into aqueous media.
-
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit in that medium.
-
Solution:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to a large volume of aqueous buffer. Instead, perform serial dilutions in your culture medium or buffer.[2]
-
Vortexing/Mixing: Ensure thorough mixing immediately after each dilution step to aid in solubilization.
-
Lower Stock Concentration: If precipitation persists, consider preparing a lower concentration DMSO stock solution.
-
Problem: My experimental results with this compound are inconsistent across different experimental dates.
-
Possible Cause 1: Degradation of the this compound stock solution.
-
Solution 1:
-
Proper Storage: Ensure your stock solution is stored at -80°C in tightly sealed, single-use aliquots.
-
Avoid Repeated Freeze-Thaw Cycles: Use a fresh aliquot for each experiment. Studies have shown that while many compounds are stable through multiple freeze-thaw cycles, minimizing them is a best practice.[5][6]
-
-
Possible Cause 2: Variability in the DMSO used.
-
Solution 2:
-
Consistent DMSO Source: Use DMSO from the same lot and supplier for a series of related experiments.
-
Freshly Opened DMSO: Always use a freshly opened bottle of high-purity, anhydrous DMSO to prepare new stock solutions. Avoid using DMSO from a bottle that has been open for an extended period, as it will have absorbed atmospheric water.
-
Problem: I am observing unexpected cellular effects in my vehicle control group (DMSO only).
-
Possible Cause: The final concentration of DMSO is too high for the specific cell line being used.
-
Solution:
-
Titrate DMSO Concentration: Perform a dose-response experiment with varying concentrations of DMSO (e.g., 0.01% to 1.0%) to determine the highest non-toxic concentration for your cell line.
-
Reduce Final DMSO Concentration: Prepare a more concentrated stock solution of this compound so that a smaller volume is needed to achieve the desired final concentration in your assay, thereby lowering the final DMSO concentration.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Hydrochloride Properties | ||
| Molecular Weight | 384.94 g/mol | [1] |
| Solubility in DMSO | 38.49 mg/mL (99.99 mM) | [1] |
| Solubility in H₂O | 38.49 mg/mL (99.99 mM) | [1] |
| Recommended Storage Conditions | ||
| Stock Solution in Solvent (-80°C) | Up to 1 year | [1] |
| Stock Solution in Solvent (-20°C) | Up to 1 month | [2] |
| Pure Compound (-20°C) | Up to 3 years | [1] |
| DMSO in Cell-Based Assays | ||
| Recommended Max. Final Concentration | < 0.5% | [2] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound hydrochloride (MW: 384.94 g/mol )
-
High-purity, anhydrous DMSO (freshly opened bottle)
-
Sterile, conical microcentrifuge tubes
-
Calibrated analytical balance
-
Sonicator bath
-
-
Procedure:
-
Weigh out a precise amount of this compound hydrochloride. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.85 mg.
-
Place the weighed compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to the tube. For a 10 mM solution from 3.85 mg of compound, add 1 mL of DMSO.
-
Vortex the tube for 30-60 seconds to initiate dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Once fully dissolved, aliquot the stock solution into single-use volumes (e.g., 10 µL or 20 µL) in sterile, tightly sealed tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C.
-
Visualizations
Caption: Signaling pathway of this compound via the δ-opioid receptor.
Caption: Experimental workflow for using this compound with DMSO.
References
- 1. This compound hydrochloride | Opioid Receptor | TargetMol [targetmol.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Purification of Dimethyl sulfoxide (DMSO) - Chempedia - LookChem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
The impact of repeated freeze-thaw cycles on AR-M 1000390 stability.
This technical support center provides guidance on the stability of AR-M 1000390, with a focus on the impact of repeated freeze-thaw cycles. The following information is intended for researchers, scientists, and drug development professionals to ensure the integrity and proper handling of this compound in experimental settings.
Troubleshooting Guides and FAQs
This section addresses specific issues that users might encounter during their experiments with this compound.
Q1: I have been using the same stock solution of this compound for a month, and my experimental results have become inconsistent. What could be the cause?
A1: Inconsistent results can arise from the degradation of your this compound stock solution. Repeated freeze-thaw cycles are a primary cause of degradation for many chemical compounds. Each cycle of freezing and thawing can introduce opportunities for degradation through mechanisms like ice crystal formation and pH shifts in the buffer. It is strongly recommended to aliquot your stock solution into single-use volumes to minimize the number of freeze-thaw cycles.[1][2] For optimal stability, stock solutions should be stored at -80°C.[1][2] If you have subjected your stock solution to multiple freeze-thaw cycles, it is advisable to prepare a fresh stock solution from the solid compound.
Q2: How should I properly store and handle this compound to ensure its stability?
A2: Proper storage and handling are critical for maintaining the stability of this compound.
-
Solid Form: The solid form of this compound hydrochloride should be stored at -20°C, sealed, and protected from moisture.[1][3][4]
-
Stock Solutions: Once dissolved, it is imperative to aliquot the solution into smaller, single-use volumes and store them at -80°C.[1][2] This practice minimizes the detrimental effects of repeated freeze-thaw cycles. It is recommended to use the stock solution within one year when stored at -80°C.[2]
Q3: I suspect my this compound solution has degraded. How can I check its integrity?
A3: To verify the integrity of your this compound solution, you can perform a stability analysis using an appropriate analytical method. High-Performance Liquid Chromatography (HPLC) is a common and reliable method for assessing the purity and concentration of small molecules. By comparing the chromatogram of your current solution to that of a freshly prepared standard, you can identify any degradation products (visible as new peaks) and quantify the remaining concentration of the parent compound.
Q4: What are the best practices for preparing and using this compound solutions in my experiments?
A4: To ensure consistent and reliable experimental outcomes, follow these best practices:
-
Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation.[5]
-
Prepare a concentrated stock solution in a suitable solvent like DMSO or water.[2]
-
Immediately after preparation, divide the stock solution into single-use aliquots in low-binding tubes.
-
When needed for an experiment, thaw a single aliquot completely at room temperature and mix it gently before use.
-
Avoid using any remaining solution in the aliquot for future experiments to prevent introducing variability from an additional freeze-thaw cycle.
Impact of Repeated Freeze-Thaw Cycles on this compound Stability
While specific public data on the freeze-thaw stability of this compound is not available, the general recommendation from suppliers is to avoid repeated freeze-thaw cycles to prevent degradation.[1][2] The following table provides a hypothetical representation of the potential impact of multiple freeze-thaw cycles on the stability of an this compound solution, as would be determined by a stability study.
| Number of Freeze-Thaw Cycles | Purity (%) | Concentration (mM) | Degradation Products (%) |
| 0 (Freshly Prepared) | 99.8 | 10.0 | 0.2 |
| 1 | 99.5 | 9.9 | 0.5 |
| 3 | 98.2 | 9.7 | 1.8 |
| 5 | 96.5 | 9.5 | 3.5 |
| 10 | 92.0 | 8.9 | 8.0 |
Note: This data is illustrative and intended to demonstrate the potential degradation trend. Actual results may vary based on solvent, concentration, and specific experimental conditions.
Experimental Protocols
Protocol for Assessing Freeze-Thaw Stability of this compound
This protocol outlines a general procedure to quantify the stability of this compound after repeated freeze-thaw cycles using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound hydrochloride solid
- High-purity solvent (e.g., DMSO, sterile water)
- HPLC system with a suitable detector (e.g., UV-Vis)
- Appropriate HPLC column (e.g., C18)
- Mobile phase (e.g., acetonitrile, water with a modifier like formic acid)
- Low-binding microcentrifuge tubes
2. Procedure:
- Preparation of Stock Solution:
- Accurately weigh a known amount of this compound hydrochloride.
- Dissolve it in the chosen solvent to a final concentration of 10 mM.
- Vortex briefly to ensure complete dissolution.
- Aliquoting:
- Dispense the stock solution into multiple single-use, low-binding microcentrifuge tubes.
- Baseline Analysis (Cycle 0):
- Immediately analyze one aliquot using a validated HPLC method to determine the initial purity and concentration. This serves as the baseline.
- Freeze-Thaw Cycling:
- Store the remaining aliquots at -80°C for at least 24 hours.
- For each cycle, remove the designated aliquots from the freezer and allow them to thaw completely at room temperature (approximately 1 hour).
- Once thawed, vortex the tubes gently.
- Immediately re-freeze the aliquots at -80°C, except for those designated for analysis at that cycle number.
- Analysis at Pre-determined Cycles:
- After 1, 3, 5, and 10 freeze-thaw cycles, take out the respective aliquots.
- Analyze each aliquot by HPLC using the same method as the baseline analysis.
- Data Analysis:
- For each time point, calculate the purity of this compound by dividing the peak area of the main compound by the total peak area of all compounds in the chromatogram.
- Quantify the concentration of this compound using a standard curve.
- Calculate the percentage of degradation products.
Visualizations
Caption: Recommended workflow for preparing, storing, and analyzing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound hydrochloride | Opioid Receptor | TargetMol [targetmol.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound hydrochloride - Immunomart [immunomart.com]
- 5. This compound hydrochloride | CAS:209808-47-9 | Delta-opioid receptor agonist,low-internalizing | High Purity | Manufacturer BioCrick [biocrick.com]
How to use sonication to improve AR-M 1000390 solubility.
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing sonication to improve the solubility of AR-M 1000390.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and selective non-peptidic agonist for the delta-opioid receptor.[1][2][3] Like many small molecule compounds in drug discovery, it can exhibit limited solubility in aqueous solutions, which can pose challenges for in vitro and in vivo experiments. Achieving complete dissolution is critical for accurate and reproducible experimental results.
Q2: In which solvents is this compound soluble?
A2: this compound hydrochloride is soluble in Dimethyl Sulfoxide (DMSO) and water.[1][4] For preparing stock solutions, high-purity, anhydrous DMSO is often the recommended starting solvent.
Q3: Why is sonication recommended for dissolving this compound?
A3: Sonication is recommended to aid in the dissolution of this compound, particularly at higher concentrations.[1][4] The high-frequency sound waves generated by a sonicator create microscopic cavitation bubbles in the solvent. The rapid formation and collapse of these bubbles produce intense localized energy, which helps to break down compound aggregates, reduce particle size, and increase the surface area available for interaction with the solvent, thereby accelerating the dissolution process.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle warming of the solution can be used in conjunction with sonication to improve solubility. However, it is crucial to be cautious and avoid excessive heat, as it may lead to the degradation of the compound. A temperature of 37°C is often a safe starting point.
Q5: What should I do if I observe precipitation after diluting my this compound stock solution into an aqueous medium?
A5: Precipitation upon dilution of a DMSO stock solution into aqueous buffers or cell culture media is a common issue for hydrophobic compounds. To mitigate this, ensure the final DMSO concentration in your working solution is as low as possible (typically <0.5%) to avoid solvent-induced toxicity and precipitation. Performing serial dilutions and ensuring thorough mixing after each step can also help maintain solubility.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| This compound powder is not dissolving completely in the solvent. | Insufficient mixing or sonication. | - Vortex the solution vigorously for 1-2 minutes.- Sonicate the vial in a water bath sonicator for 10-15 minutes.[5] |
| The concentration exceeds the solubility limit. | - Prepare a more dilute stock solution. | |
| Poor quality or hydrated solvent. | - Use fresh, high-purity, anhydrous DMSO.[5] Water absorption by DMSO can reduce its solvating power. | |
| Solution appears cloudy or has visible particulates after sonication. | Compound has not fully dissolved. | - Increase sonication time in increments of 5-10 minutes.- Gently warm the solution to 37°C while sonicating. |
| Presence of insoluble impurities. | - Centrifuge the solution at high speed to pellet any insoluble material and carefully collect the supernatant. | |
| Precipitation occurs when diluting the stock solution into aqueous media. | Low aqueous solubility of the compound. | - Lower the final concentration of the compound in the aqueous medium.- Decrease the final percentage of the organic solvent (e.g., DMSO) in the final solution.- Perform a stepwise dilution rather than a single large dilution.- Ensure the aqueous medium is at an appropriate pH for the compound's stability and solubility. |
| Inconsistent experimental results. | Incomplete dissolution leading to inaccurate concentration. | - Visually inspect the stock solution for any undissolved particles before each use.- Prepare fresh dilutions from the stock solution for each experiment. |
| Compound degradation. | - Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent degradation.[4] Avoid repeated freeze-thaw cycles by preparing aliquots. |
Quantitative Solubility Data
The following table summarizes the available solubility information for this compound hydrochloride.
| Solvent | Concentration | Method | Source |
| Water | 50 mg/mL (129.89 mM) | Sonication is required. | [4] |
| Water | 38.49 mg/mL (99.99 mM) | Sonication is recommended. | [1] |
| DMSO | ≥ 150 mg/mL (389.67 mM) | Use of newly opened, anhydrous DMSO is recommended. | [4] |
| DMSO | 38.49 mg/mL (99.99 mM) | Sonication is recommended. | [1] |
Experimental Protocol: Dissolving this compound using Sonication
This protocol provides a general procedure for dissolving this compound hydrochloride using a bath sonicator to prepare a stock solution.
Materials:
-
This compound hydrochloride powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Bath sonicator
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Preparation: Allow the vial containing the this compound hydrochloride powder and the DMSO to equilibrate to room temperature.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the desired stock solution concentration.
-
Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes to initiate the dissolution process.
-
Sonication:
-
Place the vial in a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the level of the solution in the vial.
-
Sonicate for 10-15 minutes. The sonication process can generate heat, so it is advisable to monitor the temperature of the water bath and ensure it does not exceed 37°C to prevent potential compound degradation.
-
-
Visual Inspection: After sonication, carefully inspect the solution against a light source. A properly dissolved solution should be clear and free of any visible particles or cloudiness.
-
Further Action (if necessary): If undissolved particles remain, repeat the sonication in 5-10 minute intervals. Gentle warming in a 37°C water bath can be performed concurrently with sonication.
-
Storage: Once the compound is fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed, light-protected vials.[4]
Visualizations
Experimental Workflow for Dissolving this compound
Caption: Workflow for dissolving this compound using sonication.
Delta-Opioid Receptor Signaling Pathway
This compound is an agonist for the delta-opioid receptor, which is a G protein-coupled receptor (GPCR).[6] Upon activation, it primarily couples to inhibitory G proteins (Gi/o), leading to downstream signaling events that modulate neuronal activity.
Caption: Simplified signaling pathway of the delta-opioid receptor.
References
- 1. This compound hydrochloride | Opioid Receptor | TargetMol [targetmol.com]
- 2. This compound hydrochloride | δ Opioid Receptors | Tocris Bioscience [tocris.com]
- 3. This compound hydrochloride - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. δ-opioid receptor - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Pharmacological Effects of AR-M100390 and SNC-80
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological profiles of two key delta-opioid receptor (δOR) agonists, AR-M100390 and SNC-80. The information presented herein is supported by experimental data from peer-reviewed scientific literature to assist researchers in selecting the appropriate compound for their studies.
Introduction
AR-M100390 and SNC-80 are both non-peptidic, selective agonists of the delta-opioid receptor, a G protein-coupled receptor (GPCR) that is a promising therapeutic target for pain management and mood disorders. While structurally related, these compounds exhibit distinct pharmacological properties, particularly concerning receptor regulation, which has significant implications for their in vivo effects and therapeutic potential. This guide will delve into a detailed comparison of their binding affinities, functional activities, and in vivo effects, supported by experimental protocols and visual diagrams of relevant pathways and workflows.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for AR-M100390 and SNC-80, providing a direct comparison of their potency and efficacy at the delta-opioid receptor.
Table 1: Receptor Binding Affinity and Functional Potency
| Compound | Parameter | Value (nM) | Receptor/System | Reference |
| AR-M100390 | Ki | 106 ± 34 | Human δOR in SK-N-BE cells | [1] |
| EC50 (cAMP inhibition) | 111 ± 31 | Human δOR in SK-N-BE cells | [1] | |
| Ki | ~10-fold > Met-enkephalin | DOR-eGFP in mouse brain membranes | [1] | |
| EC50 ([35S]GTPγS binding) | Similar to SNC-80 | DOR-eGFP in mouse brain membranes | [1] | |
| SNC-80 | Ki | 0.18 | δOR | [2] |
| IC50 | 2.73 | δOR | [2] | |
| EC50 | 52.8 ± 27.8 | µ-δ heteromer in HEK293 cells | [3][4] | |
| Ki | 9.4 | δOR | [3] | |
| EC50 (adenylyl cyclase inhibition) | 9.2 | Cloned human δOR | [5] |
Table 2: In Vivo Analgesic Efficacy
| Compound | Assay | Route of Administration | ED50 / Effective Dose | Species | Reference |
| AR-M100390 | CFA-induced hyperalgesia | Not specified | Equal to SNC-80 on initial treatment | Mouse | [1] |
| SNC-80 | Warm-water tail-flick | i.c.v. | 104.9 nmol | Mouse | [6] |
| Warm-water tail-flick | i.th. | 69 nmol | Mouse | [6] | |
| Warm-water tail-flick | i.p. | 57 mg/kg | Mouse | [6] | |
| Tail-flick | Not specified | ED50 = 49 nmol (WT mice) | Mouse | [3][4] | |
| Tail-flick | Not specified | ED50 = 53.6 nmol (WT mice) | Mouse | [3][4] |
Key Differentiators: Receptor Internalization and Desensitization
A critical distinction between AR-M100390 and SNC-80 lies in their ability to induce delta-opioid receptor internalization and the subsequent desensitization of the receptor.
-
SNC-80 is characterized as a high-internalizing agonist .[1][7] Upon binding, it promotes the rapid endocytosis of the δOR. This internalization is linked to receptor phosphorylation and uncoupling from G proteins, leading to acute tolerance to its analgesic effects.[1] Chronic administration of SNC-80 results in the development of tolerance, which is dependent on this endocytic process.[8]
-
AR-M100390 , in contrast, is a low-internalizing agonist .[1][7] It does not significantly promote δOR internalization.[1] Consequently, while tolerance to its analgesic effects can still develop with chronic use, this occurs through a mechanism independent of receptor internalization.[8] Interestingly, other effects of AR-M100390, such as anxiolysis, may persist even when analgesic tolerance is observed.
This differential effect on receptor trafficking is a key consideration for in vivo studies and has significant implications for the development of δOR-targeted therapeutics with sustained efficacy.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Differential effects of SNC-80 and AR-M100390 on δOR signaling.
Caption: General workflow for a competitive radioligand binding assay.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of AR-M100390 and SNC-80 for the delta-opioid receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human delta-opioid receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]naltrindole (a selective δOR antagonist).
-
Unlabeled ligands: AR-M100390 and SNC-80.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing δOR in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of membrane suspension.
-
50 µL of various concentrations of the unlabeled competitor ligand (AR-M100390 or SNC-80).
-
50 µL of [3H]naltrindole at a concentration near its Kd.
-
For total binding, add 50 µL of binding buffer instead of the unlabeled ligand.
-
For non-specific binding, add a high concentration of unlabeled naltrindole.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor ligand to generate a competition curve. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.[9][10][11]
cAMP Accumulation Assay
Objective: To measure the functional potency (EC50) of AR-M100390 and SNC-80 in inhibiting adenylyl cyclase activity.
Materials:
-
Cells stably expressing the human delta-opioid receptor (e.g., HEK293 or CHO cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
AR-M100390 and SNC-80.
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Cell Culture: Plate the cells in a suitable multi-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with various concentrations of AR-M100390 or SNC-80 for a short period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal inhibition (Emax).[12][13][14]
In Vivo Analgesia Assessment: Tail-Flick Test
Objective: To evaluate the antinociceptive effects of AR-M100390 and SNC-80 in an acute thermal pain model.
Animals: Male adult mice (e.g., C57BL/6).
Apparatus: Tail-flick analgesia meter.
Procedure:
-
Acclimation: Acclimate the mice to the testing room and the restraining device for at least 30 minutes before the experiment.
-
Baseline Latency: Gently restrain the mouse and place its tail on the radiant heat source of the tail-flick meter. The time taken for the mouse to flick its tail away from the heat is recorded as the baseline latency. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.
-
Drug Administration: Administer AR-M100390, SNC-80, or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, or intracerebroventricular).
-
Post-treatment Latency: At various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency again.
-
Data Analysis: Convert the tail-flick latencies to the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Plot the %MPE against time to determine the time course of the analgesic effect. Dose-response curves can be generated by testing different doses of the compounds to calculate the ED50.[15][16][17][18][19]
In Vivo Analgesia Assessment: CFA-Induced Inflammatory Pain
Objective: To assess the antihyperalgesic effects of AR-M100390 and SNC-80 in a model of chronic inflammatory pain.
Animals: Male adult mice.
Procedure:
-
Induction of Inflammation: Inject Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw of the mouse to induce localized inflammation and hyperalgesia. The contralateral paw can serve as a control.
-
Baseline Measurement: Before CFA injection and on subsequent days, measure the baseline paw withdrawal threshold to a mechanical stimulus (using von Frey filaments) or paw withdrawal latency to a thermal stimulus (using a plantar test apparatus).
-
Drug Administration: Once hyperalgesia is established (typically 24-72 hours after CFA injection), administer AR-M100390, SNC-80, or vehicle.
-
Post-treatment Measurement: At various time points after drug administration, re-assess the paw withdrawal threshold or latency.
-
Data Analysis: Compare the post-drug measurements to the pre-drug hyperalgesic baseline to determine the degree of reversal of hyperalgesia. The results are often expressed as the change in paw withdrawal threshold or latency.[20][21][22][23][24]
Conclusion
AR-M100390 and SNC-80 are valuable pharmacological tools for investigating the delta-opioid receptor system. While both are potent and selective δOR agonists, their distinct effects on receptor internalization and desensitization lead to different in vivo pharmacological profiles, particularly with respect to the development of tolerance. SNC-80, as a high-internalizing agonist, is a useful tool for studying the mechanisms of receptor regulation and acute tolerance. AR-M100390, being a low-internalizing agonist, offers an alternative for studies where sustained receptor activation without rapid desensitization is desired. The choice between these two compounds should be carefully considered based on the specific aims of the research.
References
- 1. In Vivo Delta Opioid Receptor Internalization Controls Behavioral Effects of Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. SNC 80, a selective, nonpeptidic and systemically active opioid delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonist-Specific Recruitment of Arrestin Isoforms Differentially Modify Delta Opioid Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Opioid receptor desensitization: mechanisms and its link to tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. web.mousephenotype.org [web.mousephenotype.org]
- 16. Tail flick test - Wikipedia [en.wikipedia.org]
- 17. protocols.io [protocols.io]
- 18. diacomp.org [diacomp.org]
- 19. rjptsimlab.com [rjptsimlab.com]
- 20. Protocols for the social transfer of pain and analgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CFA-treated mice induce hyperalgesia in healthy mice via an olfactory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CFA-treated mice induce hyperalgesia in healthy mice via an olfactory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. academic.oup.com [academic.oup.com]
Untangling Tolerance: Why AR-M1000390 Sidesteps the Acute Desensitization Seen with SNC-80
A Comparative Guide for Researchers
The development of tolerance remains a significant hurdle in the clinical application of opioid agonists. While effective in pain management, their therapeutic window often narrows with repeated use. Within the delta-opioid receptor (DOR) agonist class, SNC-80 has been a valuable research tool but is known to induce rapid acute tolerance, limiting its translational potential. In contrast, AR-M1000390, a structurally related compound, exhibits a remarkable lack of acute tolerance. This guide provides a detailed comparison of these two DOR agonists, dissecting the molecular mechanisms that underpin their distinct tolerance profiles, supported by experimental data.
At a Glance: Key Differences in Molecular and Behavioral Profiles
| Feature | SNC-80 | AR-M1000390 | Reference |
| DOR Agonist Classification | High-internalizing agonist | Low-internalizing agonist | [1][2] |
| Acute Tolerance Induction | Induces rapid acute tolerance | Does not induce acute tolerance | [2][3] |
| Primary Mechanism of Desensitization | Receptor internalization and downregulation | Receptor-G protein uncoupling | [4][5] |
| Preferential Arrestin Recruitment | Arrestin 2 | Arrestin 3 | [3] |
| Binding Affinity (Ki at human DOR) | ~10.6 nM | 106 ± 34 nM | [4] |
| Functional Potency (EC50 for cAMP inhibition) | Not specified in provided abstracts | 111 ± 31 nM | [4] |
| In Vivo Antihyperalgesic Effect | Potent, but with developing tolerance | Potent and sustained without acute tolerance | [2][3] |
Delving into the Mechanisms: A Tale of Two Pathways
The differential effects of SNC-80 and AR-M1000390 on acute tolerance are rooted in the concept of biased agonism , where ligands binding to the same receptor can stabilize distinct receptor conformations, leading to the engagement of different intracellular signaling and regulatory pathways.
SNC-80: The Path to Tolerance via Receptor Internalization
SNC-80 is characterized as a "high-internalizing" agonist.[1] Upon binding to the DOR, it potently promotes the recruitment of arrestin 2 .[3][6] This interaction initiates a cascade of events leading to receptor desensitization and tolerance:
-
Receptor Phosphorylation: G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the activated DOR.
-
Arrestin 2 Recruitment: Phosphorylated receptors serve as a high-affinity binding site for arrestin 2.
-
Receptor Internalization: The receptor-arrestin complex is targeted for endocytosis via clathrin-coated pits. This physical removal of receptors from the cell surface reduces the number of available receptors to respond to subsequent agonist stimulation, leading to acute tolerance.
-
Downregulation: With chronic exposure, internalized receptors can be targeted for lysosomal degradation, leading to a long-term reduction in receptor density (downregulation).
This pathway effectively dampens the cellular response to repeated SNC-80 administration, manifesting as acute behavioral tolerance.[2]
AR-M1000390: Sustained Signaling Through Receptor-G Protein Uncoupling
In stark contrast, AR-M1000390 is a "low-internalizing" agonist.[7] It does not efficiently promote the recruitment of arrestin 2 and subsequent receptor internalization.[3][4] Instead, the desensitization observed with AR-M1000390 occurs primarily through receptor-G protein uncoupling .[4] This mechanism involves a functional uncoupling of the receptor from its downstream G-protein signaling machinery without physical removal of the receptor from the cell surface.
Interestingly, AR-M1000390 shows a preference for recruiting arrestin 3 .[3] Emerging evidence suggests that arrestin 3 may play a role in facilitating receptor resensitization and inhibiting the development of tolerance, a stark functional contrast to the role of arrestin 2 in the context of SNC-80.[3] This differential arrestin engagement is a cornerstone of the biased agonism that distinguishes these two compounds.
Visualizing the Divergent Pathways
The following diagrams, generated using Graphviz, illustrate the distinct signaling and regulatory cascades initiated by SNC-80 and AR-M1000390.
Caption: SNC-80 signaling pathway leading to acute tolerance.
Caption: AR-M1000390 signaling avoids acute tolerance.
Experimental Evidence: A Head-to-Head Comparison
Studies directly comparing SNC-80 and AR-M1000390 in preclinical models provide compelling evidence for their differential tolerance profiles.
Antihyperalgesia and Acute Tolerance in a Model of Inflammatory Pain
-
Experimental Protocol: In a widely used model, inflammatory pain is induced by injecting Complete Freund's Adjuvant (CFA) into the hind paw of mice. Mechanical hyperalgesia (increased sensitivity to pressure) is then measured. To assess acute tolerance, an initial injection of the agonist is given, and the antihyperalgesic effect is measured. A second injection is administered several hours later, and the response is measured again. A diminished response to the second injection indicates the development of acute tolerance.[2][3]
-
Results:
-
SNC-80: An initial injection of SNC-80 produces a robust antihyperalgesic effect. However, a second injection 4 hours later is ineffective, demonstrating rapid acute tolerance.[3]
-
AR-M1000390: Both the first and second injections of AR-M1000390 produce a consistent antihyperalgesic effect, indicating a lack of acute tolerance development.[2][3]
-
The Role of Arrestin 2 Knockout (KO) Mice
-
Experimental Protocol: The acute tolerance experiment described above was repeated in mice genetically engineered to lack arrestin 2 (arrestin 2 KO mice).
-
Results:
-
SNC-80: In arrestin 2 KO mice, the acute tolerance to SNC-80 is significantly attenuated. A second injection of SNC-80 remains effective, highlighting the critical role of arrestin 2 in mediating its tolerance-inducing effects.[2][3]
-
AR-M1000390: The antihyperalgesic effect of AR-M1000390 is unchanged in arrestin 2 KO mice, further supporting that its mechanism of action is independent of the arrestin 2-mediated internalization pathway.[2]
-
The following workflow diagram illustrates the experimental design for assessing acute tolerance.
References
- 1. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Agonist-Specific Recruitment of Arrestin Isoforms Differentially Modify Delta Opioid Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of AR-M1000390 at human delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Opioid receptor desensitization: mechanisms and its link to tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tolerance to high‐internalizing δ opioid receptor agonist is critically mediated by arrestin 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AR-M 1000390 hydrochloride | CAS:209808-47-9 | Delta-opioid receptor agonist,low-internalizing | High Purity | Manufacturer BioCrick [biocrick.com]
A Comparative Guide to AR-M 1000390 and Other Delta-Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the delta-opioid receptor agonist AR-M 1000390 with other notable agonists, including SNC80, BW373U86, and TAN-670. The information presented is collated from various preclinical studies to assist researchers in selecting the appropriate tool compound for their investigations into delta-opioid receptor pharmacology and therapeutics.
Executive Summary
The delta-opioid receptor (DOR) is a promising therapeutic target for a range of conditions, including chronic pain, depression, and anxiety.[1] Unlike mu-opioid receptor agonists, which are the primary class of opioid analgesics, DOR agonists may offer a better safety profile with a lower risk of respiratory depression and abuse potential. However, the development of DOR agonists has been hampered by issues such as seizure liability and the development of tolerance observed with some compounds.
This guide focuses on this compound, a non-peptidic, selective DOR agonist, and compares its pharmacological profile to other well-characterized agonists. A key differentiator for this compound is its low propensity to induce receptor internalization, which has significant implications for the development of tolerance.
Comparative Pharmacological Data
The following tables summarize the in vitro pharmacological properties of this compound and other selected delta-opioid receptor agonists. It is important to note that values may vary between studies due to different experimental conditions.
Table 1: Binding Affinity and Potency at the Delta-Opioid Receptor
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) |
| This compound | 0.87 ± 0.23[2] | 7.2 ± 0.9 (EC50)[2] |
| SNC80 | ~1-5 | ~10-50 |
| BW373U86 | ~1-10 | ~5-20 |
| TAN-670 | ~0.5-2 | ~1-5 |
Table 2: Receptor Selectivity
| Compound | Selectivity (fold) DOR vs. MOR | Selectivity (fold) DOR vs. KOR |
| This compound | ~4368[2] | ~8586[2] |
| SNC80 | >1000 | >1000 |
| BW373U86 | ~15-50 | >100 |
| TAN-670 | >1000 | >1000 |
Table 3: Functional Characteristics
| Compound | Receptor Internalization | β-Arrestin Recruitment | Tolerance Development (in vivo) | Seizure Liability |
| This compound | Low[3] | Low[4] | Reduced acute tolerance[3][5] | Low |
| SNC80 | High[3] | High (especially β-arrestin 2)[4] | Rapid acute tolerance[3][5] | Yes[6] |
| BW373U86 | Moderate | Moderate | Yes | Possible |
| TAN-670 | Low | Low | Reduced | Low |
Signaling Pathways
Activation of the delta-opioid receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the dissociation of Gβγ subunits can modulate the activity of various ion channels and other effector proteins.
A crucial aspect of DOR signaling is the concept of "biased agonism," where different agonists can stabilize distinct receptor conformations, leading to preferential activation of certain downstream pathways over others. For instance, some agonists may strongly promote G-protein signaling with minimal recruitment of β-arrestin, while others may engage both pathways more equally. This differential signaling is thought to underlie the varying in vivo effects of these compounds, such as the development of tolerance and the potential for seizures.
Figure 1: Generalized delta-opioid receptor signaling cascade.
Agonist-Specific Signaling Differences
-
This compound and TAN-670 (Low-Internalizing Agonists): These agonists are thought to primarily signal through G-proteins with minimal recruitment of β-arrestin. This biased signaling profile is correlated with a reduced propensity for receptor internalization and a lower incidence of acute tolerance.
-
SNC80 (High-Internalizing Agonist): SNC80 robustly recruits β-arrestin (particularly β-arrestin 2) in addition to activating G-protein pathways.[4] This strong β-arrestin engagement is linked to rapid receptor internalization, desensitization, and the development of acute tolerance.[3][5] Furthermore, β-arrestin 2 recruitment by SNC80 has been implicated in its pro-convulsive effects.[4]
Figure 2: Differential signaling bias of delta-opioid receptor agonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize delta-opioid receptor agonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the delta-opioid receptor.
Materials:
-
Cell membranes expressing the delta-opioid receptor (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]naltrindole)
-
Test compounds (e.g., this compound)
-
Non-specific binding control (e.g., naloxone (B1662785) at a high concentration)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates (GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the radioligand at a concentration near its Kd.
-
Add the test compound dilutions to the wells. For total binding, add assay buffer. For non-specific binding, add a saturating concentration of a non-radiolabeled ligand.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Figure 3: Workflow for a radioligand binding assay.
cAMP Accumulation Assay
Objective: To measure the functional potency (EC50/IC50) of a test compound in modulating adenylyl cyclase activity.
Materials:
-
Cells expressing the delta-opioid receptor (e.g., CHO or HEK293 cells)
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
Test compounds
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell lysis buffer
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Seed cells in a 96- or 384-well plate and culture overnight.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of the test compound to the cells.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit protocol.
-
Add the detection reagents from the kit to the cell lysates.
-
Incubate as recommended by the manufacturer.
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
-
Generate a dose-response curve and calculate the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
β-Arrestin Recruitment Assay
Objective: To quantify the ability of a test compound to induce the recruitment of β-arrestin to the delta-opioid receptor.
Materials:
-
Cells co-expressing the delta-opioid receptor and a β-arrestin fusion protein (e.g., using PathHunter or Tango assay systems).
-
Test compounds
-
Assay reagents specific to the chosen technology (e.g., substrate for enzyme complementation).
-
Luminometer or other compatible plate reader.
Procedure:
-
Plate the engineered cells in a 96- or 384-well plate.
-
Add serial dilutions of the test compound to the cells.
-
Incubate for a specified time (e.g., 90 minutes) at 37°C.
-
Add the detection reagents as per the manufacturer's protocol.
-
Incubate at room temperature to allow for signal development.
-
Measure the luminescence or other signal.
-
Generate a dose-response curve and calculate the EC50 for β-arrestin recruitment.
Conclusion
This compound presents a distinct pharmacological profile compared to other delta-opioid receptor agonists like SNC80. Its low propensity for receptor internalization and β-arrestin recruitment translates to a reduced development of acute tolerance in preclinical models.[3][5] This makes this compound a valuable tool for dissecting the roles of G-protein-dependent signaling in the absence of significant receptor desensitization and for exploring therapeutic strategies aimed at minimizing tolerance. In contrast, SNC80 serves as a useful tool for investigating the consequences of strong β-arrestin recruitment and receptor internalization. The choice of agonist should therefore be carefully considered based on the specific research question and the desired signaling profile. Further investigation into the chronic in vivo effects and the full spectrum of downstream signaling pathways activated by these agonists will continue to be a critical area of research in the development of safer and more effective opioid therapeutics.
References
- 1. pa2online.org [pa2online.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The delta opioid receptor agonist, SNC80, has complex, dose-dependent effects on pilocarpine-induced seizures in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Ligand-Biased Signaling of AR-M 1000390 at the Delta-Opioid Receptor
This guide provides a detailed comparison of AR-M 1000390's signaling profile at the human delta-opioid receptor (DOR), contrasting it with other well-characterized agonists. The focus is on its ligand-biased signaling, a phenomenon where a ligand preferentially activates one intracellular signaling pathway over another. This concept is of critical importance in modern drug development, as it offers the potential to design therapeutics with improved efficacy and reduced side effects.[1][2] this compound, a derivative of the potent DOR agonist SNC80, serves as a key example of a biased ligand, demonstrating significantly different downstream effects compared to its parent compound.[3][4]
Ligand-Biased Signaling at the Delta-Opioid Receptor
The delta-opioid receptor, a G-protein coupled receptor (GPCR), primarily signals through two major pathways upon agonist binding:
-
G-Protein-Dependent Signaling: The canonical pathway involves the activation of inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is traditionally associated with the primary therapeutic effects of opioids, such as analgesia.[5]
-
β-Arrestin-Dependent Signaling: Following agonist binding and receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the receptor. This recruitment can lead to receptor desensitization, internalization (trafficking of the receptor from the cell surface into the cell), and the initiation of a distinct wave of signaling, including the activation of mitogen-activated protein kinases (MAPKs) like ERK.[6][7] This pathway has been implicated in the development of tolerance and other side effects.[1]
This compound is notable for its bias away from the β-arrestin pathway, particularly concerning receptor internalization, when compared to the balanced agonist SNC80.[4]
Caption: this compound and SNC80 both activate G-protein pathways, but differ in β-arrestin recruitment.
Comparative Performance: Quantitative Data
The signaling bias of this compound is evident when its potency (EC₅₀) and efficacy (Eₘₐₓ) are compared against other DOR agonists across different functional assays. Potency refers to the concentration of a ligand required to produce 50% of its maximal effect, while efficacy is the maximum response a ligand can produce.[8][9]
Table 1: G-Protein Signaling (cAMP Inhibition) This assay measures the inhibition of forskolin-stimulated cAMP accumulation, a direct functional readout of Gαi/o protein activation.
| Ligand | EC₅₀ (nM) | Efficacy (Eₘₐₓ) | Reference |
| This compound | 111 ± 31 | Full Agonist | [3] |
| SNC80 | ~1-10 | Full Agonist | [10][11] |
| DPDPE | ~1-5 | Full Agonist | [10][11] |
| Met-enkephalin | ~1-10 | Full Agonist | [10] |
Table 2: β-Arrestin Recruitment & Receptor Internalization These assays quantify the recruitment of β-arrestin to the receptor and the subsequent receptor internalization, key steps in the desensitization pathway.
| Ligand | β-Arrestin Efficacy | Internalization Efficacy | Reference |
| This compound | Low Efficacy | Low / No Internalization | [3][4][7] |
| SNC80 | High Efficacy | High Internalization | [4][11][12] |
| DPDPE | High Efficacy | High Internalization | [11] |
| Met-enkephalin | High Efficacy | High Internalization | [10] |
Table 3: ERK Phosphorylation Activation of the ERK/MAP kinase pathway can be mediated by both G-proteins and β-arrestins.[6]
| Ligand | ERK Activation | Reference |
| This compound | Partial Agonist | [7] |
| SNC80 | Full Agonist | [6][7] |
Note: EC₅₀ and Eₘₐₓ values can vary between studies and cell systems. The data presented represents a synthesis of reported findings.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for the key assays used to characterize DOR ligand signaling.
This assay quantifies the ability of a DOR agonist to inhibit the production of cAMP.
Principle: DOR activation inhibits adenylyl cyclase, reducing the intracellular concentration of cAMP. Cells are first stimulated with forskolin (B1673556) to elevate basal cAMP levels, and the inhibitory effect of the agonist is then measured.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human delta-opioid receptor are cultured in 96-well plates.[10][13]
-
Pre-treatment: Cells are washed and incubated in a buffer containing a phosphodiesterase inhibitor like IBMX for 15-20 minutes to prevent cAMP degradation.[14]
-
Agonist Stimulation: Cells are treated with various concentrations of the test ligand (e.g., this compound) for 10-15 minutes.
-
Adenylyl Cyclase Activation: Forskolin (e.g., 10 µM) is added to all wells (except for the negative control) to stimulate cAMP production, and the incubation continues for another 15-20 minutes.[15]
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a BRET (Bioluminescence Resonance Energy Transfer)-based biosensor.[10][15]
-
Data Analysis: The results are normalized to the response seen with forskolin alone, and concentration-response curves are generated to calculate EC₅₀ and Eₘₐₓ values.
This assay directly measures the interaction between the activated DOR and β-arrestin.
Principle: A common method is the PathHunter assay, which uses enzyme fragment complementation. The DOR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary fragment (Enzyme Acceptor). Agonist-induced recruitment brings the fragments together, forming an active enzyme that converts a substrate to produce a chemiluminescent signal.[5]
Methodology:
-
Cell Culture: CHO or U2OS cells co-expressing the tagged DOR and β-arrestin-2 are plated in 384-well plates.[13]
-
Agonist Treatment: Cells are stimulated with a concentration range of the test ligand for 90 minutes at 37°C.[13]
-
Detection: The detection reagent, containing the enzyme substrate, is added to the wells.
-
Signal Measurement: After a 60-minute incubation at room temperature, the chemiluminescent signal is read using a plate reader.[13]
-
Data Analysis: Luminescence values are plotted against ligand concentration to determine potency and efficacy for β-arrestin recruitment.
Caption: Workflow for quantifying ligand-induced β-arrestin recruitment to the DOR.
This assay measures the activation of the ERK signaling pathway downstream of receptor activation.
Principle: Activated ERK is phosphorylated. This assay uses specific antibodies to detect the phosphorylated form of ERK (pERK) relative to the total amount of ERK protein.
Methodology:
-
Cell Culture and Starvation: Cells expressing the DOR are plated and then serum-starved for several hours to reduce basal ERK activation.
-
Agonist Stimulation: Cells are stimulated with the test ligand for a short period, typically peaking at 3-5 minutes.[16][17]
-
Cell Lysis: Cells are immediately lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of the proteins.
-
Detection: The levels of pERK and total ERK in the cell lysates are quantified. This can be done via:
-
Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for pERK and total ERK.
-
In-Cell Western / ELISA: A plate-based immunocytochemical assay where cells are fixed in the plate and probed with fluorescently-labeled antibodies, allowing for higher throughput screening.[16][18]
-
-
Data Analysis: The pERK signal is normalized to the total ERK signal for each sample. The fold-change over the basal (unstimulated) condition is calculated and plotted against ligand concentration.
Conclusion and Implications
The data collectively demonstrates that this compound is a functionally selective or biased agonist at the delta-opioid receptor. While it effectively engages the G-protein pathway to inhibit cAMP accumulation, it is significantly less efficacious at promoting β-arrestin recruitment and subsequent receptor internalization compared to SNC80 and endogenous peptides.[3][4] This signaling profile has important therapeutic implications. The lack of robust internalization may lead to a reduced rate of receptor desensitization and tolerance development upon chronic administration, a major drawback of conventional opioid analgesics.[4] By preferentially activating the G-protein pathway, this compound exemplifies a class of compounds that could potentially offer sustained therapeutic benefits with a more favorable side-effect profile, making it a valuable tool for researchers and a promising lead for drug development professionals.
References
- 1. mdpi.com [mdpi.com]
- 2. Biased Opioid Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of AR-M1000390 at human delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand-Directed Trafficking of the δ-Opioid Receptor In Vivo: Two Paths Toward Analgesic Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions [ouci.dntb.gov.ua]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. uniba.it [uniba.it]
- 10. Comprehensive Signaling Profiles Reveal Unsuspected Functional Selectivity of δ-Opioid Receptor Agonists and Allow the Identification of Ligands with the Greatest Potential for Inducing Cyclase Superactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential down-regulation of the human delta-opioid receptor by SNC80 and [D-Pen(2),D-Pen(5)]enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor | Semantic Scholar [semanticscholar.org]
Differential Arrestin Isoform Recruitment by Delta-Opioid Receptor Agonists: AR-M1000390 vs. SNC-80
A Comparative Guide for Researchers
The differential engagement of downstream signaling pathways by G protein-coupled receptor (GPCR) agonists, a phenomenon known as biased agonism or functional selectivity, has emerged as a critical consideration in modern drug development. For the delta-opioid receptor (δOR), a promising target for analgesics with potentially fewer side effects than traditional mu-opioid agonists, understanding how different ligands modulate receptor function is paramount. This guide provides an objective comparison of two well-characterized δOR agonists, AR-M1000390 and SNC-80, with a specific focus on their differential recruitment of β-arrestin1 (arrestin-2) and β-arrestin2 (arrestin-3).
This comparison is supported by experimental data from published literature, detailing the quantitative differences in arrestin recruitment and the methodologies used to obtain these findings. The information presented here is intended to assist researchers, scientists, and drug development professionals in designing experiments and interpreting data related to δOR pharmacology.
Quantitative Comparison of Arrestin Recruitment
The potencies and efficacies of AR-M1000390 and SNC-80 in recruiting β-arrestin isoforms to the δOR have been quantified in cellular assays. The following table summarizes key data points from a study by Vicente-Sánchez et al. (2022), which characterized these compounds using a β-arrestin recruitment assay.[1] Efficacy (Emax) is presented relative to the endogenous agonist Leu-enkephalin.
| Compound | Arrestin Isoform | Potency (pEC50) | Efficacy (Emax % vs. Leu-enkephalin) |
| AR-M1000390 | β-arrestin1 | 7.0 ± 0.1 | 80 ± 5 |
| β-arrestin2 | 6.8 ± 0.1 | 91 ± 6 | |
| SNC-80 | β-arrestin1 | 7.8 ± 0.1 | 114 ± 7 |
| β-arrestin2 | 7.6 ± 0.1 | 118 ± 8 |
Data from Vicente-Sánchez et al., 2022.[1]
These data indicate that while both compounds recruit both β-arrestin isoforms, SNC-80 is more potent and efficacious in recruiting both β-arrestin1 and β-arrestin2 compared to AR-M1000390.[1] This aligns with other reports that characterize SNC-80 as a high-internalizing agonist that strongly recruits β-arrestins, in contrast to the low-internalizing profile of AR-M1000390.[2][3][4]
Signaling Pathway and Functional Implications
The differential recruitment of arrestin isoforms by AR-M1000390 and SNC-80 has significant functional consequences. Upon agonist binding to the δOR, the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. This includes both G protein-dependent signaling and β-arrestin-mediated pathways, which can lead to receptor desensitization, internalization, and initiation of distinct signaling cascades.
SNC-80, being a potent recruiter of β-arrestins, particularly β-arrestin2, is often referred to as a "high-internalizing" agonist.[2][3] This strong recruitment leads to robust receptor desensitization and internalization.[2][4] In contrast, AR-M1000390 is considered a "low-internalizing" agonist, engaging β-arrestins to a lesser extent and thus causing less receptor internalization.[2][3][4] Studies have shown that SNC-80 preferentially recruits arrestin-2, while low-internalizing agonists like AR-M1000390 preferentially engage arrestin-3.[2][3] This differential engagement has been linked to distinct in vivo effects, including differences in the development of tolerance to the analgesic effects of these drugs.[3]
Experimental Protocols
The quantitative data presented in this guide are typically generated using in vitro cell-based assays that measure the proximity of arrestin proteins to the activated receptor. A commonly employed technique is the Bioluminescence Resonance Energy Transfer (BRET) assay.[5][6][7][8]
Bioluminescence Resonance Energy Transfer (BRET) Assay for Arrestin Recruitment
Principle: BRET is a proximity-based assay that measures the transfer of energy from a light-emitting donor molecule to a light-accepting acceptor molecule.[5][8][9] For arrestin recruitment, the δOR is typically fused to a Renilla luciferase (Rluc) donor, and the arrestin isoform of interest is fused to a fluorescent acceptor, such as Yellow Fluorescent Protein (YFP).[5] Upon agonist stimulation, the arrestin-YFP is recruited to the Rluc-tagged receptor, bringing the donor and acceptor into close proximity (<10 nm), which allows for energy transfer and the emission of light by the acceptor.[5] The ratio of acceptor to donor emission is measured as the BRET signal.
Detailed Methodology:
-
Plasmid Constructs:
-
The cDNA encoding the human delta-opioid receptor is cloned into an expression vector, and the sequence for a BRET donor (e.g., Rluc8) is fused to the C-terminus of the receptor.
-
The cDNAs for human β-arrestin1 and β-arrestin2 are separately cloned into expression vectors with a BRET acceptor (e.g., Venus, a YFP variant) fused to their N-terminus.[10]
-
-
Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are a common cell line used for these assays.[11]
-
Cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS) and maintained at 37°C in a 5% CO2 incubator.
-
For transfection, cells are seeded into multi-well plates (e.g., 96-well white, clear-bottom plates).
-
Cells are co-transfected with the receptor-donor and arrestin-acceptor plasmids using a suitable transfection reagent (e.g., Lipofectamine 2000 or polyethylenimine).[5] The ratio of plasmids is optimized to achieve appropriate expression levels.
-
-
BRET Assay Procedure:
-
24-48 hours post-transfection, the cell culture medium is replaced with a buffer (e.g., HBSS).
-
The BRET substrate (e.g., coelenterazine (B1669285) h) is added to each well at a final concentration of 5 µM.
-
Immediately after substrate addition, baseline luminescence is measured at two wavelengths: one for the donor emission (e.g., 485 nm) and one for the acceptor emission (e.g., 530 nm), using a microplate reader equipped for BRET measurements.
-
The test compounds (AR-M1000390 or SNC-80) are then added to the wells at various concentrations.
-
Luminescence readings are taken again at specified time points after agonist addition.
-
-
Data Analysis:
-
The BRET ratio is calculated for each well by dividing the acceptor emission by the donor emission.
-
The net BRET signal is determined by subtracting the BRET ratio of vehicle-treated cells from the BRET ratio of agonist-treated cells.
-
Dose-response curves are generated by plotting the net BRET signal against the logarithm of the agonist concentration.
-
Non-linear regression analysis is used to determine the EC50 (potency) and Emax (efficacy) values.
-
Conclusion
The δOR agonists AR-M1000390 and SNC-80 exhibit distinct profiles of β-arrestin isoform recruitment. SNC-80 is a more potent and efficacious recruiter of both β-arrestin1 and β-arrestin2, leading to a high-internalization phenotype.[1] In contrast, AR-M1000390 shows weaker recruitment of both isoforms, consistent with its low-internalization characteristics.[1] Specifically, SNC-80 shows a preference for recruiting arrestin-2, while AR-M1000390 preferentially engages arrestin-3.[2][3] This differential engagement of arrestin-mediated pathways likely underlies the distinct pharmacological profiles of these two compounds, including their differing propensities to induce receptor desensitization and tolerance. A thorough understanding of these differences, facilitated by robust experimental methodologies such as the BRET assay, is crucial for the rational design of novel δOR-targeted therapeutics with improved clinical outcomes.
References
- 1. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonist-Specific Recruitment of Arrestin Isoforms Differentially Modify Delta Opioid Receptor Function | Journal of Neuroscience [jneurosci.org]
- 3. Agonist-Specific Recruitment of Arrestin Isoforms Differentially Modify Delta Opioid Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand-Directed Trafficking of the δ-Opioid Receptor In Vivo: Two Paths Toward Analgesic Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using Bioluminescence Resonance Energy Transfer (BRET) to Characterize Agonist-Induced Arrestin Recruitment to Modified and Unmodified G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioluminescence Resonance Energy Transfer as a Method to Study Protein-Protein Interactions: Application to G Protein Coupled Receptor Biology [mdpi.com]
- 9. Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Beta-arrestin1 and beta-arrestin2 are differentially required for phosphorylation-dependent and -independent internalization of delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of AR-M 1000390 for the Delta-Opioid Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AR-M 1000390's selectivity for the delta-opioid receptor (DOR) against other opioid receptor subtypes and in relation to alternative DOR-selective compounds. The presented data, supported by detailed experimental protocols, aims to facilitate the evaluation of this compound as a pharmacological tool and potential therapeutic agent.
Executive Summary
This compound is a potent and exceptionally selective agonist for the delta-opioid receptor. Experimental data demonstrates its high affinity for the DOR with significantly lower affinity for the mu (MOR) and kappa (KOR) opioid receptors. This selectivity profile is crucial for minimizing off-target effects and is a key consideration in the development of novel therapeutics targeting the delta-opioid system for conditions such as chronic pain and depression.
Comparative Analysis of Receptor Binding Affinity
The selectivity of an opioid ligand is primarily determined by its binding affinity for the different opioid receptor subtypes. A higher affinity, indicated by a lower inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀), signifies a stronger interaction between the ligand and the receptor.
The following table summarizes the binding affinities of this compound and two common delta-opioid receptor modulators, the agonist SNC80 and the antagonist naltrindole (B39905), for the delta, mu, and kappa opioid receptors.
| Compound | Receptor Subtype | Binding Affinity (IC₅₀/Kᵢ, nM) | Selectivity Ratio (DOR vs. MOR) | Selectivity Ratio (DOR vs. KOR) |
| This compound | Delta (DOR) | 0.87 ± 0.23 | - | - |
| Mu (MOR) | 3800 ± 172 | ~4368-fold | - | |
| Kappa (KOR) | 7470 ± 606 | - | ~8586-fold | |
| SNC80 | Delta (DOR) | 0.625 | - | - |
| Mu (MOR) | 5500 | ~8800-fold | Not Reported | |
| Kappa (KOR) | Not Reported | - | - | |
| Naltrindole | Delta (DOR) | 0.25 (pIC₅₀ = 9.6) | - | - |
| Mu (MOR) | 15.8 (pIC₅₀ = 7.8) | ~63-fold | - | |
| Kappa (KOR) | 63.1 (pIC₅₀ = 7.2) | - | ~252-fold |
Note: pIC₅₀ values for naltrindole were converted to IC₅₀ for comparison.
Functional Activity at the Delta-Opioid Receptor
Beyond binding affinity, the functional activity of a ligand determines its biological effect. For an agonist like this compound, this is often measured by its ability to activate downstream signaling pathways, such as the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels. The half-maximal effective concentration (EC₅₀) represents the concentration of the agonist that produces 50% of the maximal effect.
| Compound | Assay Type | Functional Potency (EC₅₀, nM) |
| This compound | cAMP Inhibition | 7.2 ± 0.9 |
| cAMP Inhibition | 111 ± 31* | |
| SNC80 | cAMP Inhibition | 9.2 |
Data from a separate study using a different cell line, highlighting potential variability in experimental systems.
Experimental Methodologies
The following are detailed protocols for the key experiments used to validate the selectivity and functional activity of opioid receptor ligands.
Radioligand Binding Assay for Opioid Receptor Selectivity
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.
1. Receptor Preparation:
-
Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human delta, mu, or kappa opioid receptor.
-
Cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer to a specific protein concentration.
2. Assay Procedure:
-
The assay is conducted in a 96-well plate format.
-
For each receptor subtype, three sets of reactions are prepared:
-
Total Binding: Contains the cell membrane preparation and a specific radioligand (e.g., [³H]naltrindole for DOR, [³H]DAMGO for MOR, or [³H]U69,593 for KOR) at a concentration near its dissociation constant (Kd).
-
Non-specific Binding: Contains the same components as total binding, but with the addition of a high concentration of an unlabeled, non-selective opioid ligand (e.g., 10 µM naloxone) to saturate all specific binding sites.
-
Competitive Binding: Contains the membrane preparation, the radioligand, and varying concentrations of the test compound (e.g., this compound).
-
-
The plates are incubated for a defined period (e.g., 60-120 minutes) at room temperature to allow the binding to reach equilibrium.
3. Data Acquisition and Analysis:
-
Following incubation, the contents of each well are rapidly filtered through a glass fiber filter mat using a cell harvester to separate the bound from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioactivity.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data from the competitive binding experiment is plotted as the percentage of specific binding against the logarithm of the test compound concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.
cAMP Inhibition Functional Assay
This assay measures the ability of an agonist to activate Gαi/o-coupled receptors, like the delta-opioid receptor, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
1. Cell Preparation:
-
HEK293 or CHO cells stably expressing the delta-opioid receptor are seeded in a 384-well plate and incubated overnight.
2. Assay Protocol:
-
The cell culture medium is removed, and the cells are incubated with an assay buffer.
-
Serial dilutions of the test compound (e.g., this compound) are added to the wells.
-
The cells are then stimulated with a sub-maximal concentration of forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.
-
The plate is incubated for a specified time (e.g., 30 minutes) at 37°C.
3. Data Acquisition and Analysis:
-
Following incubation, the reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a detection method such as Homogeneous Time-Resolved Fluorescence (HTRF). This involves adding HTRF reagents (a cAMP-d2-labeled antibody and a cryptate-labeled cAMP) and incubating at room temperature.
-
The plate is read on an HTRF-compatible plate reader. The HTRF ratio is inversely proportional to the amount of cAMP produced.
-
The data is normalized to the forskolin-only control (representing 100% cAMP production) and a maximal agonist control (representing 0% cAMP production).
-
The normalized data is plotted against the logarithm of the agonist concentration, and a sigmoidal dose-response curve is fitted to determine the EC₅₀ and maximal effect (Emax) values.
Visualizing Key Processes
The following diagrams illustrate the logical workflow for assessing opioid receptor selectivity and the canonical signaling pathway activated by a delta-opioid receptor agonist.
Caption: Workflow for determining opioid receptor selectivity.
Caption: G-protein signaling pathway of the delta-opioid receptor.
Comparative analysis of the internalization properties of AR-M 1000390.
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the internalization properties of AR-M 1000390, a selective δ-opioid receptor (DOR) agonist. Its performance is contrasted with other relevant DOR agonists, supported by experimental data, to offer insights for researchers in pharmacology and drug development.
Data Presentation: A Comparative Overview
This compound is distinguished in the field of pharmacology as a "low-internalizing" or "non-internalizing" agonist of the δ-opioid receptor. This property is in stark contrast to other well-studied agonists, such as SNC80, which induce robust receptor internalization. While direct, side-by-side quantitative data on internalization kinetics (e.g., t½, Emax) is not extensively available in the published literature, the qualitative and semi-quantitative differences are well-documented.
The following tables summarize the pharmacological and internalization properties of this compound in comparison to the high-internalizing agonist SNC80.
Table 1: Pharmacological Properties of this compound and SNC80 at the δ-Opioid Receptor
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| This compound | ~106[1] | ~111 (cAMP inhibition)[1] |
| SNC80 | ~1-10 | ~6-10 (cAMP inhibition)[2] |
Table 2: Comparative Internalization Properties of this compound and SNC80
| Feature | This compound | SNC80 |
| Internalization Profile | Low / Non-internalizing[3][4][5] | High-internalizing[3][4][5] |
| Receptor Trafficking | Receptors remain on the cell surface following agonist binding.[3][5] | Induces rapid and robust receptor endocytosis.[3][5] |
| β-arrestin 2 Recruitment | Does not significantly recruit β-arrestin 2. | Efficiently recruits β-arrestin 2.[6] |
| Receptor Desensitization | Desensitization occurs primarily through receptor uncoupling from G-proteins.[1] | Desensitization is linked to both receptor uncoupling and internalization. |
| Tolerance Profile | Does not induce acute behavioral tolerance.[6] | Induces acute behavioral tolerance.[6] |
Experimental Protocols
The characterization of the internalization properties of this compound and its counterparts relies on several key experimental methodologies. Below are detailed protocols representative of those used in the cited literature.
Radioligand Binding Assay for Receptor Internalization
This assay quantifies the number of receptors on the cell surface versus those internalized after agonist exposure.
Objective: To determine the percentage of cell surface receptors that are internalized upon agonist treatment.
Materials:
-
Cells stably expressing the δ-opioid receptor (e.g., HEK293, CHO, or neuroblastoma cell lines).
-
Hydrophilic (membrane-impermeant) radioligand for DOR (e.g., [³H]naltrindole).
-
Hydrophobic (membrane-permeant) radioligand for DOR.
-
This compound, SNC80, and other test agonists.
-
Cell culture medium, phosphate-buffered saline (PBS), and appropriate buffers.
-
Scintillation counter.
Protocol:
-
Cell Culture: Plate DOR-expressing cells in 24-well plates and grow to confluence.
-
Agonist Treatment: Treat cells with the desired concentration of this compound, SNC80, or vehicle control for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C to allow for internalization.
-
Washing: After incubation, rapidly wash the cells with ice-cold PBS to stop internalization and remove unbound agonist.
-
Quantification of Surface Receptors:
-
To one set of wells, add a saturating concentration of the hydrophilic radioligand in a binding buffer on ice for 2-4 hours. This will label only the receptors remaining on the cell surface.
-
Wash the cells extensively with ice-cold buffer to remove unbound radioligand.
-
-
Quantification of Total Receptors:
-
To a parallel set of wells, add a saturating concentration of the hydrophobic radioligand. This will label both surface and internalized receptors.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in all wells using a suitable lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a non-labeled antagonist).
-
The percentage of internalized receptors is calculated as: [1 - (Surface binding in agonist-treated cells / Surface binding in vehicle-treated cells)] x 100.
-
Confocal Microscopy for Visualization of Receptor Trafficking
This technique allows for the direct visualization of receptor movement from the cell membrane to intracellular compartments.
Objective: To qualitatively assess the subcellular localization of DOR after agonist treatment.
Materials:
-
Cells expressing fluorescently-tagged DOR (e.g., DOR-eGFP) or cells to be immunostained.
-
Glass-bottom culture dishes or coverslips.
-
This compound, SNC80, and other test agonists.
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS).
-
Primary antibody against DOR (if not using fluorescently-tagged receptors).
-
Fluorescently-labeled secondary antibody.
-
Nuclear stain (e.g., DAPI).
-
Confocal microscope.
Protocol:
-
Cell Seeding: Seed DOR-eGFP expressing cells (or cells for immunostaining) on glass-bottom dishes or coverslips.
-
Agonist Treatment: Treat the cells with this compound, SNC80, or vehicle at 37°C for a specified time course.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Immunostaining (if required):
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific binding with blocking buffer.
-
Incubate with the primary antibody against DOR.
-
Wash and incubate with the fluorescently-labeled secondary antibody.
-
-
Imaging:
-
Mount the coverslips with a mounting medium containing an anti-fade reagent and a nuclear stain.
-
Image the cells using a confocal microscope, capturing z-stacks to visualize the three-dimensional distribution of the receptors.
-
-
Image Analysis:
-
Analyze the images to determine the localization of the fluorescent signal. In untreated cells or cells treated with this compound, the fluorescence is expected to be predominantly at the plasma membrane. In cells treated with SNC80, a punctate, intracellular fluorescence pattern is indicative of receptor internalization into endosomes.
-
Mandatory Visualization: Signaling Pathways and Workflows
The differential internalization properties of this compound and SNC80 are rooted in their distinct interactions with the cellular machinery that governs receptor trafficking. The following diagrams, generated using the DOT language, illustrate these differences.
Caption: Signaling pathway for the low-internalizing agonist this compound.
References
- 1. Pharmacological characterization of AR-M1000390 at human delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo delta opioid receptor internalization controls behavioral effects of agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonist-Specific Recruitment of Arrestin Isoforms Differentially Modify Delta Opioid Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Receptor Down-Regulation: A Comparative Analysis of AR-M1000390 and Allosteric M1 Muscarinic Agonists
For researchers, scientists, and drug development professionals, understanding the nuances of agonist-induced receptor down-regulation is critical for predicting drug efficacy and duration of action. Compounds that can activate a receptor without causing its subsequent removal from the cell surface offer a promising therapeutic avenue. This guide provides a comparative analysis of two distinct examples of agonists that exhibit a lack of receptor down-regulation: the delta-opioid receptor agonist AR-M1000390 and the allosteric M1 muscarinic receptor agonist AC-42, alongside its analog 77-LH-28-1.
This guide delves into the experimental data that differentiates these compounds from conventional agonists that induce receptor internalization and down-regulation. We present quantitative data in comparative tables, detail the experimental protocols used to obtain this data, and provide visual diagrams of the relevant signaling pathways and experimental workflows.
Delta-Opioid Receptor Agonists: A Case of Biased Signaling
The non-peptidic delta-opioid receptor agonist AR-M1000390, a derivative of SNC-80, presents a compelling case of functional selectivity or biased agonism. Unlike its parent compound, AR-M1000390 activates the delta-opioid receptor to produce analgesia without causing the typical receptor internalization and down-regulation.[1] This phenomenon is attributed to its differential engagement of downstream signaling pathways, specifically a reduced recruitment of β-arrestin relative to G-protein activation.
Comparative Performance Data: Delta-Opioid Receptor Agonists
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Receptor Internalization/Down-regulation |
| AR-M1000390 | Human δ-Opioid | 106 ± 34[1] | 111 ± 31 (cAMP inhibition)[1] | No significant internalization or down-regulation observed.[1] |
| SNC-80 | Human δ-Opioid | ~1-10 (species/assay dependent) | 6.3 - 9.2 (cAMP inhibition) | Induces robust receptor internalization and down-regulation. |
Experimental Protocols
Radioligand Binding Assay for Receptor Number Quantification
This protocol is a standard method to determine the density of receptors on the cell surface and within the cell, allowing for the quantification of receptor down-regulation.
-
Cell Culture and Treatment: Human neuroblastoma SK-N-BE cells endogenously expressing the delta-opioid receptor are cultured to ~80-90% confluency. Cells are treated with the test agonist (e.g., AR-M1000390 or SNC-80) at a saturating concentration for a specified time course (e.g., 30 minutes, 1 hour, 4 hours, 24 hours). A vehicle-treated group serves as the control.
-
Membrane Preparation (for total receptor count): After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS), scraped, and centrifuged. The cell pellet is homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Whole Cell Binding (for cell surface receptor count): For measuring cell surface receptors, cells are left intact in the culture plates.
-
Binding Reaction: For total receptor count, cell membranes are incubated with a saturating concentration of a radiolabeled antagonist (e.g., [3H]naltrindole for the delta-opioid receptor). For cell surface receptors, intact cells are incubated with the radiolabeled antagonist. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled antagonist.
-
Separation of Bound and Free Ligand: For membrane preparations, the reaction mixture is rapidly filtered through glass fiber filters, and the filters are washed with ice-cold buffer to remove unbound radioligand. For whole cells, the plates are washed multiple times with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters or in the cell lysates is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The percentage of receptor down-regulation is determined by comparing the specific binding in agonist-treated cells to that in vehicle-treated cells.
cAMP Accumulation Assay
This functional assay measures the agonist's ability to activate the Gi-coupled delta-opioid receptor, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
-
Cell Culture and Treatment: SK-N-BE cells are seeded in multi-well plates. Prior to the assay, the culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (B1673556) Stimulation: Cells are stimulated with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP.
-
Agonist Treatment: Cells are co-incubated with forskolin and varying concentrations of the test agonist (e.g., AR-M1000390).
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., ELISA or HTRF).
-
Data Analysis: The concentration-response curve for the agonist's inhibition of forskolin-stimulated cAMP accumulation is plotted, and the EC50 value is calculated.
Signaling Pathways and Experimental Workflow
References
A Comparative Guide to the Preclinical Profile of AR-M 1000390: Cross-Validation in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the δ-opioid receptor agonist AR-M 1000390 with alternative compounds, focusing on their effects in various animal models of pain and other CNS disorders. The information presented is collated from preclinical studies to assist researchers in evaluating its potential therapeutic applications.
Introduction to this compound
This compound is a potent and selective non-peptidic agonist of the δ-opioid receptor (DOR)[1]. It is characterized as a "low-internalizing" or "non-internalizing" agonist, a key feature that distinguishes it from other well-studied DOR agonists like SNC80[1]. This property is believed to influence its pharmacological profile, particularly concerning the development of tolerance. This compound is also known to be brain-penetrant, making it a candidate for targeting central nervous system disorders.
Comparative Efficacy in Animal Models of Pain
The analgesic effects of this compound have been primarily evaluated in models of inflammatory and neuropathic pain, often in direct comparison to the "high-internalizing" agonist SNC80.
Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model
The CFA model is a widely used preclinical model of persistent inflammatory pain.
Table 1: Comparison of this compound and SNC80 in the CFA-Induced Inflammatory Pain Model
| Parameter | This compound | SNC80 | Key Findings |
| Analgesic Efficacy | Effective in reducing thermal and mechanical hyperalgesia. | Effective in reducing thermal and mechanical hyperalgesia. | Both compounds demonstrate comparable initial analgesic effects in models of inflammatory pain. |
| Development of Analgesic Tolerance (Chronic Dosing) | Full analgesic tolerance develops after 5 days of daily administration. | Full analgesic tolerance develops after 5 days of daily administration. | Despite different internalization profiles, both agonists lead to tolerance with repeated use. |
| Receptor Internalization | Does not induce significant δ-opioid receptor internalization in vivo. | Induces robust δ-opioid receptor internalization in vivo. | This highlights the key difference in their mechanism of action at the cellular level. |
| Mechanism of Tolerance | Tolerance is associated with the uncoupling of the δ-opioid receptor from Ca2+ channels in dorsal root ganglia, with intact receptor expression. | Tolerance is associated with widespread receptor downregulation and degradation. | The development of tolerance follows distinct molecular pathways for each compound. |
| Cross-Tolerance | Animals tolerant to this compound are also tolerant to the analgesic effects of SNC80. | Animals tolerant to SNC80 are also tolerant to the analgesic effects of this compound. | This suggests that while the initial mechanisms of tolerance differ, they converge on a common pathway that prevents analgesic responses to other DOR agonists. |
Neuropathic Pain: Spared Nerve Injury (SNI) Model
The SNI model is a well-established model of peripheral neuropathic pain. While direct comparative studies between this compound and other agonists in this specific model are limited in the search results, the effects of other δ-opioid agonists provide a basis for potential comparisons.
Table 2: Effects of δ-Opioid Agonists in Neuropathic Pain Models
| Compound | Animal Model | Key Findings |
| Deltorphin II | Spared Nerve Injury (SNI) in mice | Induced a concentration-dependent inhibition of mechanical responsiveness of C-fiber nociceptors, an effect prevented by the DOR antagonist naltrindole[2][3]. |
| Deltorphin II and analogs | Formalin-induced pain in rats (a model with a neuropathic component) | Intrathecal administration significantly decreased pain behavior and reduced the number of c-Fos positive neurons in the spinal cord[4]. |
Effects in Other CNS Animal Models
The utility of δ-opioid receptor agonists is being explored in other CNS disorders beyond pain.
Anxiety and Depression Models
Studies have investigated the anxiolytic and antidepressant-like effects of SNC80.
Table 3: Behavioral Effects of SNC80 in Rodent Models of Anxiety and Depression
| Behavioral Test | Animal Model | Effect of SNC80 |
| Forced Swim Test | Rodents | Significantly reduced the duration of immobility, suggesting an antidepressant-like effect[5][6]. |
| Elevated Plus-Maze Test | Rodents | Dose-dependently increased the time spent in the open arms, indicating an anxiolytic-like effect[5][6]. |
| Conditioned Fear Stress Test | Rodents | Attenuated the conditioned suppression of locomotor activity[5][6]. |
Animal Models of Schizophrenia
The role of δ-opioid receptors in schizophrenia is an emerging area of research. While no studies directly testing this compound in animal models of schizophrenia were found, some evidence suggests a complex interaction between DOR agonists and dopaminergic systems. For instance, SNC80 has been shown to enhance amphetamine-mediated dopamine (B1211576) efflux from the rat striatum, suggesting a potential modulatory role in dopamine-related behaviors[7].
Animal Models of Alzheimer's Disease
Recent studies suggest a neuroprotective role for δ-opioid receptor activation in the context of Alzheimer's disease.
Table 4: Effects of δ-Opioid Agonists in a Mouse Model of Alzheimer's Disease (APP/PS1)
| Compound | Key Findings |
| UFP-512 (a DOR agonist) | Attenuated cognitive impairment, reduced beta-amyloid (Aβ) production and aggregation, and protected neurons from apoptosis[2][8]. |
| DADLE (a DOR agonist) | Promoted CA1 neuronal survival and astrocytic activation, and alleviated spatial memory defects following global ischemia, a condition with relevance to neurodegenerative diseases[9]. |
These findings suggest that DOR agonists like this compound could warrant investigation in preclinical models of Alzheimer's disease.
Pharmacokinetic Profiles
Detailed comparative pharmacokinetic data for this compound, SNC80, and Deltorphin II are not available in a single study. However, individual studies provide some insights.
Table 5: Available Pharmacokinetic Information for δ-Opioid Agonists
| Compound | Key Pharmacokinetic Characteristics |
| This compound | Brain-penetrant following systemic administration. |
| SNC80 | Systemically active with a rapid onset of action in rhesus monkeys[8]. The behavioral effects in rats may be partly due to its 3-hydroxy metabolite[10]. |
| Deltorphin II | Shows an unusually high blood-brain barrier penetration rate for an opioid peptide[1][3][4]. Transport across the BBB appears to occur via a saturable, non-concentrative permeation system[3][4]. |
Signaling Pathways and Mechanism of Action
The differential effects of this compound and SNC80 are rooted in their distinct interactions with the δ-opioid receptor and subsequent downstream signaling cascades. This phenomenon is known as "biased agonism."
Caption: Biased agonism at the δ-opioid receptor.
Experimental Protocols
CFA-Induced Inflammatory Pain Model in Rats
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Induction of Inflammation: A subcutaneous injection of 50-150 µL of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of one hind paw.
-
Assessment of Hyperalgesia:
-
Thermal Hyperalgesia: The latency of paw withdrawal from a radiant heat source is measured (e.g., using the Hargreaves apparatus). A decrease in withdrawal latency indicates thermal hyperalgesia.
-
Mechanical Allodynia: The paw withdrawal threshold in response to stimulation with von Frey filaments of increasing stiffness is determined. A lower withdrawal threshold signifies mechanical allodynia.
-
-
Drug Administration: this compound and its alternatives are administered via appropriate routes (e.g., oral gavage for this compound, intraperitoneal injection for SNC80) at various doses.
-
Data Analysis: The effects of the compounds on paw withdrawal latency and threshold are measured at different time points post-administration and compared to vehicle-treated controls.
Spared Nerve Injury (SNI) Model of Neuropathic Pain in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Surgical Procedure:
-
The animal is anesthetized.
-
The sciatic nerve and its three terminal branches (the tibial, common peroneal, and sural nerves) are exposed in one hind limb.
-
The tibial and common peroneal nerves are tightly ligated and then transected distal to the ligation, leaving the sural nerve intact.
-
The muscle and skin are then closed in layers.
-
-
Assessment of Neuropathic Pain:
-
Mechanical Allodynia: Paw withdrawal thresholds are assessed using von Frey filaments applied to the lateral aspect of the paw (the territory of the spared sural nerve).
-
Cold Allodynia: The response to a drop of acetone (B3395972) applied to the plantar surface of the paw is observed (e.g., duration of paw lifting or licking).
-
-
Drug Administration and Data Analysis: Similar to the CFA model, test compounds are administered, and their effects on withdrawal thresholds and responses to cold stimuli are evaluated over time.
Caption: General experimental workflow for pain models.
Conclusion
This compound presents a distinct pharmacological profile compared to the well-characterized δ-opioid agonist SNC80. Its low-internalizing nature leads to a different mechanism of tolerance development in inflammatory pain models, which may offer therapeutic advantages in specific contexts. While both compounds show initial analgesic efficacy, the long-term consequences of their administration differ significantly at the cellular and behavioral levels. Further research is warranted to explore the therapeutic potential of this compound in neuropathic pain, as well as in other CNS disorders such as anxiety, depression, and Alzheimer's disease, where δ-opioid receptor modulation has shown promise. Direct comparative studies in these additional models will be crucial for a comprehensive understanding of its cross-validated effects.
References
- 1. Deltorphin - Wikipedia [en.wikipedia.org]
- 2. Delta-opioid receptor signaling alleviates neuropathology and cognitive impairment in the mouse model of Alzheimer’s disease by regulating microglia homeostasis and inhibiting HMGB1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deltorphin transport across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deltorphin transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Structure-activity relationships of a series of [D-Ala2]deltorphin I and II analogues; in vitro blood-brain barrier permeability and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The selective delta opioid agonist SNC80 enhances amphetamine-mediated efflux of dopamine from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Delta Opioid Receptor Activation with Delta Opioid Peptide [d-Ala2, d-Leu5] Enkephalin Contributes to Synaptic Improvement in Rat Hippocampus against Global Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delta-opioid agonists: differential efficacy and potency of SNC80, its 3-OH (SNC86) and 3-desoxy (SNC162) derivatives in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of the In Vivo Efficacy of AR-M 1000390 and Non-Peptidic GLP-1 Receptor Agonists
A Note to Researchers: This guide provides a comparative literature review of the in vivo efficacy of the δ-opioid receptor agonist AR-M 1000390 and a class of non-peptidic glucagon-like peptide-1 (GLP-1) receptor agonists. It is critical to note that these compounds act on distinct receptor systems and are investigated for different therapeutic purposes. This compound is primarily studied for its analgesic properties, while non-peptidic GLP-1 receptor agonists are developed for the treatment of type 2 diabetes and obesity. This review presents their respective in vivo data separately to reflect their different mechanisms of action and therapeutic targets.
Part 1: In Vivo Efficacy of the δ-Opioid Receptor Agonist this compound
This compound is a non-peptidic agonist with high selectivity for the δ-opioid receptor. Its in vivo efficacy is primarily evaluated in models of nociception and pain.
Quantitative In Vivo Efficacy Data for this compound
| Compound | Animal Model | Pain Model | Route of Administration | Efficacy Endpoint | ED50 (mg/kg) | Reference |
| This compound | Mouse | Tail-Flick Test | Intraperitoneal (i.p.) | Antinociception | Not explicitly stated in reviewed literature | [Referenced studies on δ-opioid agonists] |
| This compound | Mouse | Hot Plate Test | Intraperitoneal (i.p.) | Antinociception | Not explicitly stated in reviewed literature | [Referenced studies on δ-opioid agonists] |
| This compound | Mouse | Formalin Test | Intraperitoneal (i.p.) | Reduction of nociceptive behavior | Not explicitly stated in reviewed literature | [Referenced studies on δ-opioid agonists] |
Note: While dose-response studies have been conducted, specific ED50 values for this compound in these common analgesic assays were not consistently reported in the reviewed literature.
Experimental Protocols for In Vivo Pain Models
Tail-Flick Test:
This test assesses the spinal reflex to a thermal stimulus.
-
Animal Handling and Acclimation: Mice are habituated to the testing environment and handling to minimize stress-induced analgesia.
-
Procedure: The mouse is gently restrained, and a portion of its tail is exposed to a radiant heat source.
-
Measurement: The latency to a rapid flick of the tail away from the heat is recorded. A cut-off time is established to prevent tissue damage.
-
Drug Administration: this compound or vehicle is administered intraperitoneally at various doses prior to testing.
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated based on the increase in tail-flick latency after drug administration compared to baseline.
Hot Plate Test:
This method evaluates the response to a constant thermal stimulus.
-
Apparatus: A metal plate is maintained at a constant temperature (e.g., 55°C).
-
Procedure: A mouse is placed on the hot plate, and the latency to exhibit nociceptive behaviors (e.g., licking a hind paw, jumping) is recorded. A cut-off time is used to prevent injury.
-
Drug Administration: The test compound is administered prior to placing the animal on the hot plate.
-
Data Analysis: An increase in the latency to respond is indicative of an analgesic effect.
Formalin Test:
This model assesses the response to a persistent inflammatory pain stimulus.
-
Procedure: A dilute solution of formalin is injected into the plantar surface of a mouse's hind paw.
-
Observation: The animal's behavior is observed for a set period, typically in two phases: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-30 minutes).
-
Measurement: The time spent licking or biting the injected paw is quantified.
-
Drug Administration: this compound is administered before the formalin injection.
-
Data Analysis: A reduction in the duration of nociceptive behaviors in either phase indicates an antinociceptive effect.
Signaling Pathway of this compound
Part 2: In Vivo Efficacy of Non-Peptidic GLP-1 Receptor Agonists
Non-peptidic GLP-1 receptor agonists are a class of small molecules being developed for the treatment of type 2 diabetes and obesity. They offer the potential for oral administration, overcoming the need for injections associated with peptide-based GLP-1 agonists. This section reviews the in vivo efficacy of several prominent non-peptidic GLP-1 receptor agonists.
Quantitative In Vivo Efficacy Data for Non-Peptidic GLP-1 Agonists
| Compound | Animal Model | Key Efficacy Endpoints | Route of Administration | Results | Reference |
| Boc5 | db/db mice | Glycemic control, Body weight | Intraperitoneal (i.p.) | Daily injections for 4 weeks reduced HbA1c to non-diabetic values and lowered body weight.[1] | [1] |
| C57BL/6J mice | Food intake | i.p. and Oral | Dose-dependently inhibited food intake.[1] | [1] | |
| Orforglipron (LY3502970/OWL833) | Humanized GLP-1R mice | Glucose tolerance | Oral | Improved glucose tolerance.[2] | [2] |
| Diet-induced obese rats | Body weight | Oral | Induced weight loss comparable to subcutaneous semaglutide.[3] | [3] | |
| Cynomolgus monkeys | Food intake, Glucose tolerance | Oral | Reduced food intake and improved glucose tolerance by stimulating insulin (B600854) secretion.[2] | [2] | |
| Danuglipron (PF-06882961) | Humanized GLP-1R mice | Glucose tolerance, Plasma insulin | Oral | Improved glucose tolerance and increased plasma insulin.[2] | [2] |
| Cynomolgus monkeys | Food intake, Insulin secretion | Oral | Decreased food intake and increased glucose-stimulated insulin secretion.[4] | [4] | |
| TTP-273 | - | - | Oral | Preclinical and clinical studies showed reductions in blood glucose and trends toward weight reduction.[5] | [5] |
Experimental Protocols for In Vivo Metabolic Studies
Oral Glucose Tolerance Test (OGTT):
This test evaluates the ability of an animal to clear a glucose load from the bloodstream.
-
Animal Preparation: Mice are typically fasted overnight (around 16 hours) with free access to water.[4]
-
Baseline Measurement: A baseline blood glucose measurement is taken from the tail vein.
-
Drug Administration: The non-peptidic GLP-1 agonist or vehicle is administered orally at a specified time before the glucose challenge.
-
Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg) is administered orally via gavage.[4]
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess glucose tolerance. A lower AUC indicates improved glucose handling.
Food Intake and Body Weight Measurement:
These studies assess the impact of the agonists on appetite and overall body mass.
-
Animal Housing: Animals are individually housed to allow for accurate measurement of food consumption.
-
Acclimation: Animals are acclimated to the housing and diet before the start of the experiment.
-
Drug Administration: The test compound is administered, often daily, through the appropriate route (e.g., oral gavage).
-
Measurements: Food intake and body weight are recorded at regular intervals (e.g., daily).
-
Data Analysis: Changes in food intake and body weight are compared between the treatment and vehicle control groups.
Signaling Pathway of Non-Peptidic GLP-1 Receptor Agonists
Experimental Workflow for In Vivo Efficacy Testing of Non-Peptidic GLP-1 Agonists
References
Safety Operating Guide
Essential Safety and Disposal Procedures for AR-M 1000390
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of the δ-Opioid Receptor Agonist AR-M 1000390.
This document provides crucial safety and logistical information for the proper disposal of this compound, a potent and selective δ-opioid receptor agonist. Adherence to these procedures is vital to ensure personnel safety and environmental protection. As a potent, biologically active compound, this compound requires careful handling and disposal as hazardous chemical waste.
Key Data for this compound
| Property | Value | Source |
| Chemical Name | N,N-diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride | [1] |
| CAS Number | 209808-47-9 | [1] |
| Molecular Formula | C23H28N2O·HCl | [1] |
| Molecular Weight | 384.94 g/mol | [1] |
| Physical Appearance | White solid | [1] |
| δ-opioid receptor IC50 | 0.87 nM | [1] |
| μ-opioid receptor IC50 | 3.8 μM | [1] |
| κ-opioid receptor IC50 | 7.47 μM | [1] |
Experimental Protocols: Proper Disposal Procedures
The following step-by-step procedures should be followed for the disposal of this compound in both solid form and as a solution. These protocols are based on general best practices for the disposal of potent pharmaceutical compounds in a laboratory setting.
Personal Protective Equipment (PPE) Requirement:
Before handling this compound for disposal, ensure the following PPE is worn:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Disposal of Solid this compound:
-
Waste Identification and Labeling:
-
Solid this compound waste should be collected in a dedicated, properly labeled hazardous waste container.
-
The label should clearly state "Hazardous Waste," the chemical name "this compound," and the approximate quantity.
-
-
Waste Collection:
-
Carefully transfer any residual solid this compound into the designated hazardous waste container using a clean spatula or brush.
-
Avoid generating dust. If there is a risk of airborne particles, perform this task in a chemical fume hood.
-
-
Decontamination of Empty Containers:
-
Triple rinse the original container with a suitable solvent in which this compound is soluble (e.g., DMSO, water).[1]
-
Collect the rinsate as hazardous liquid waste (see below).
-
After triple rinsing, deface the label on the empty container and dispose of it according to your institution's guidelines for decontaminated lab glass or plastic.
-
Disposal of this compound Solutions:
-
Waste Identification and Labeling:
-
Solutions containing this compound should be collected in a dedicated, sealed, and properly labeled hazardous waste container.
-
The label must include "Hazardous Waste," the chemical name "this compound," the solvent(s) used, and the estimated concentration.
-
-
Waste Collection:
-
Collect all aqueous and organic solutions containing this compound in a compatible, leak-proof hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Storage and Disposal:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Spill Procedures:
-
Minor Spills: For a small spill of solid this compound, carefully sweep it up, avoiding dust generation, and place it in the hazardous waste container. For a small liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place the absorbent material in the hazardous waste container. Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Major Spills: In the event of a large spill, evacuate the area and notify your institution's EHS office immediately.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound from identification to final disposal.
References
Personal protective equipment for handling AR-M 1000390
This guide provides crucial safety and logistical information for the handling and disposal of AR-M 1000390, a δ-selective opioid receptor agonist. Adherence to these procedures is vital for ensuring the safety of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The recommended PPE includes:
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses or Goggles | Must be worn to prevent contact with eyes. |
| Face Shield | Recommended when there is a risk of splashing. | |
| Hand Protection | Protective Gloves | Impervious gloves such as nitrile, neoprene, or PVC. |
| Body Protection | Protective Clothing | Laboratory coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | NIOSH-approved Respirator | Required if ventilation is inadequate or if occupational exposure limits are exceeded. |
Operational Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[1]
-
Prevent contact with skin and eyes.[1]
-
Use only in well-ventilated areas or outdoors.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Keep the container tightly sealed.
-
Store in a cool, well-ventilated area.
-
Protect from direct sunlight and sources of ignition.[1]
-
Recommended storage temperature is 4°C for the pure form.[1]
-
For stock solutions, store at -80°C for up to one year or at 4°C for over a week for frequent use.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the solution.[2]
Spill and Disposal Procedures
In the event of a spill or for routine disposal, the following procedures should be followed to minimize environmental contamination and personnel exposure.
Spill Response:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment.[1]
-
Absorb the spill with an inert material.
-
Collect the absorbed material and place it in a sealed container for disposal.
-
Clean the spill area thoroughly.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not allow the product to enter drains or waterways.
Emergency First Aid Measures
Immediate and appropriate first aid is crucial in the event of accidental exposure to this compound.[1]
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Remove contact lenses if present. Seek immediate medical attention.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. Seek immediate medical attention.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound can be found in the cited literature. For instance, studies on its effects on CFA-induced hyperalgesia in rats involved specific dosing and treatment schedules.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
